molecular formula C8H9BrN2O B1379625 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 1379343-79-9

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

カタログ番号: B1379625
CAS番号: 1379343-79-9
分子量: 229.07 g/mol
InChIキー: YNMQXAHMVNPYRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1379343-79-9) is a brominated heterocyclic compound with the molecular formula C 8 H 9 BrN 2 O and a molecular weight of 229.07 g/mol . This chemical serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing the pyrrolo[1,2-a][1,4]diazepine scaffold. Compounds featuring this core structure are recognized as "privileged structures" in drug discovery due to their wide range of biological activities . Research into analogous pyrrolo[1,2-a][1,4]diazepine derivatives has identified a broad spectrum of pharmacological properties, including potent sedative, anticonvulsant, and analgesic effects . Furthermore, this structural class has demonstrated significant anxiolytic, antidepressant, and anti-inflammatory activities in biological studies . The bromine substituent on this molecule provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification for structure-activity relationship (SAR) studies . Its application is foundational for researchers developing novel therapeutic agents targeting the central nervous system (CNS) and other disease areas. Key Specifications: • CAS Number: 1379343-79-9 • Molecular Formula: C 8 H 9 BrN 2 O • Molecular Weight: 229.07 g/mol • SMILES: C1CNC(=O)C2=CC(=CN2C1)Br This product is intended for research purposes only and is not approved for use in humans or animals.

特性

IUPAC Name

8-bromo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMQXAHMVNPYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=CN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379343-79-9
Record name 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one: Structure, Properties, and Research Perspectives

A Technical Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one: Structure, Properties, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, a heterocyclic compound belonging to the pyrrolo[1,2-a][1][2]diazepine class. While specific experimental data for this particular bromo-derivative is limited in current scientific literature, this document synthesizes information from closely related analogs and the broader class of pyrrolodiazepines to offer insights into its chemical structure, predicted properties, potential synthetic routes, and prospective biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and chemical landscape of this and similar molecules.

Introduction: The Pyrrolo[1,2-a][1][2]diazepine Scaffold

The pyrrolo[1][2]diazepine ring system is a "privileged structure" in medicinal chemistry, known for its diverse range of biological activities.[1][3] This tricyclic scaffold, consisting of a pyrrole ring fused to a diazepine ring, has been the subject of considerable research, particularly its benzodiazepine derivatives.[3] The broader class of pyrrolo[1][2]benzodiazepines is known to exhibit a wide spectrum of biological effects, including antinociceptive, anti-inflammatory, analgesic, fungicidal, sedative, anticonvulsant, myorelaxant, and psychotropic activities.[1]

The subject of this guide, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, represents a specific, non-benzannulated member of this family. The introduction of a bromine atom at the 8-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Chemical Structure and Physicochemical Properties

The core structure of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one is a fused bicyclic system. The systematic numbering of the pyrrolo[1,2-a][1][2]diazepine ring is crucial for understanding its chemistry.

Table 1: Physicochemical Properties of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

PropertyValueSource
CAS Number 1379343-79-9Vendor Data
Molecular Formula C₈H₉BrN₂OVendor Data
Molecular Weight 229.07 g/mol Vendor Data
Predicted LogP 0.8 - 1.5(Calculated)
Predicted Solubility Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol)(Inferred)
Predicted pKa (Not available)

Synthesis and Methodologies

While a specific, published synthetic route for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one has not been identified, a plausible approach can be conceptualized based on established methods for constructing the pyrrolo[1,2-a][1][2]diazepine core. A promising strategy involves a multi-step sequence starting from readily available precursors.

A general and adaptable one-pot method for the synthesis of isomeric pyrrolo[1,2-x][1][2]diazepinones has been developed, which relies on the condensation of N-Boc protected amino acids with biomass-derived furans containing aminoalkyl groups, followed by deprotection, furan ring opening, and a Paal-Knorr cyclization.[4] Another efficient procedure for creating the pyrrolo[1,2-a][1][2]benzodiazepine skeleton involves the acid-catalyzed furan ring opening of N-(furfuryl)-2-nitrobenzamides, followed by reduction and cyclization.[3]

Proposed Synthetic Workflow:

A hypothetical synthetic pathway could commence with the bromination of a suitable pyrrole precursor, followed by a series of reactions to build the diazepine ring.

GAStarting Material:4-bromopyrrole-2-carbaldehydeBStep 1: Reductive Aminationwith aminoacetaldehyde dimethyl acetalA->BCIntermediate 1:N-((4-bromopyrrol-2-yl)methyl)-2,2-dimethoxyethan-1-amineB->CDStep 2: Intramolecular Cyclization(e.g., acid-catalyzed)C->DEIntermediate 2:8-bromo-1,2,3,4-tetrahydro-5H-pyrrolo[1,2-a][1,4]diazepineD->EFStep 3: Oxidation(e.g., with MnO2)E->FGFinal Product:8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-oneF->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Reductive Amination: To a solution of 4-bromopyrrole-2-carbaldehyde in methanol, add aminoacetaldehyde dimethyl acetal and sodium cyanoborohydride. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to yield Intermediate 1.

  • Cyclization: Treat Intermediate 1 with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent and heat to reflux.

  • Purification: After completion, neutralize the reaction and purify the resulting Intermediate 2.

  • Oxidation: Dissolve Intermediate 2 in a solvent like dichloromethane and add an oxidizing agent such as manganese dioxide. Stir at room temperature.

  • Final Purification: Filter the reaction mixture and purify the crude product by chromatography to obtain the final compound.

Spectroscopic and Analytical Characterization

The structural elucidation of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Signals corresponding to the pyrrole ring protons, and the aliphatic protons of the diazepine ring. The bromine substitution will influence the chemical shifts of the pyrrole protons.
¹³C NMR Resonances for the carbonyl carbon, the sp² carbons of the pyrrole ring (one directly attached to bromine), and the sp³ carbons of the diazepine ring.
Mass Spec (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns would likely involve the loss of CO and subsequent cleavages of the diazepine ring.[5]
IR Spectroscopy A strong absorption band for the C=O stretch of the amide, and characteristic bands for N-H and C-H stretches.

The mass spectrometric fragmentation of related pyrrolo[1,2-a][1][2]benzodiazepinones has been studied, revealing that the position of the carbonyl group significantly influences the fragmentation pathways.[5] This suggests that high-resolution mass spectrometry and tandem MS/MS experiments would be invaluable for the definitive characterization of this compound and its isomers.[5]

Potential Biological Activity and Therapeutic Applications

Given the wide range of biological activities associated with the pyrrolo[1][2]diazepine scaffold, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one is a compelling candidate for biological screening.

Potential Areas of Investigation:

  • Anticancer Activity: Several pyrrolo[1][2]benzodiazepine derivatives have shown potent antitumor properties.[2][6] The brominated analog could be evaluated for its cytotoxic effects against various cancer cell lines.

  • Central Nervous System (CNS) Activity: The known sedative, anticonvulsant, and anxiolytic effects of related compounds suggest that this molecule could be a candidate for neurological drug discovery.[1]

  • Antimicrobial and Antifungal Activity: The fungicidal properties of some pyrrolo[1,2-a][1][2]benzodiazepines warrant investigation into the antibacterial and antifungal potential of this bromo-derivative.[1]

GA8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-oneBBiological ScreeningA->BCAnticancer Assays(e.g., MTT, Apoptosis)B->CDCNS Activity Assays(e.g., Sedative, Anticonvulsant)B->DEAntimicrobial Assays(e.g., MIC, MBC)B->EFLead Compound IdentificationC->FD->FE->F

Caption: Workflow for investigating biological activity.

Conclusion and Future Directions

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one is a sparsely characterized compound with significant potential for further research. Based on the established biological profile of the pyrrolo[1,2-a][1][2]diazepine scaffold, this molecule represents a valuable target for synthesis and biological evaluation. Future research should focus on developing a robust and scalable synthetic route to enable thorough investigation of its physicochemical properties and a comprehensive assessment of its therapeutic potential across various disease models. The insights gained from such studies will not only elucidate the specific contributions of the bromine substituent but also contribute to the broader understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • Varvounis, G., & Frakatoula, M. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 156. [Link]

  • Uchuskin, M. G., et al. (2017). A New Strategy for Pyrrolo[1,2- a ][1][2]diazepine Structure Formation. The Journal of Organic Chemistry, 82(17), 9134-9144. [Link]

  • Ceraulo, L., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][1][2]benzodiazepin-4-one, -6-one, and -4,6-dione. Journal of the American Society for Mass Spectrometry, 7(7), 653-663. [Link]

  • Lisowski, V., et al. (2002). Synthesis of new aromatic pyrrolo[2,1-c][1][2]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e][1][2]diazepines as anti-tumoral agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 403-407. [Link]

  • Baraldi, P. G., et al. (1994). Synthesis and antitumor activity of a new class of pyrazolo[4,3-e]pyrrolo[1,2-a][1][2]diazepinone analogues of pyrrolo[1][2][2,1-c]benzodiazepines. Journal of Medicinal Chemistry, 37(25), 4329-4337. [Link]

  • Zelina, E. Y., et al. (2018). A General Synthetic Route to Isomeric Pyrrolo[1,2-x][1][2]diazepinones. The Journal of Organic Chemistry, 83(19), 11747-11757. [Link]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Bromo Pyrrolo[1,2-a]diazepin-1-one Derivatives

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Bromo Pyrrolo[1,2-a][1][2]diazepin-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a][1][2]diazepin-1-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom at the 8-position of this heterocyclic system creates a unique chemical entity with the potential for novel mechanisms of action and therapeutic applications. This in-depth technical guide synthesizes the current understanding of related compounds, proposes a putative mechanism of action for 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivatives, and provides a comprehensive, field-proven experimental framework for its validation. As a self-validating system, the described protocols are designed to offer robust and reproducible insights into the molecular-level interactions of these intriguing compounds.

Introduction: The Pyrrolo[1,2-a][1][2]diazepin-1-one Scaffold - A Realm of Therapeutic Potential

The pyrrolo[1][2]benzodiazepine (PBD) tricyclic ring system and its analogues have long captured the attention of the scientific community due to their diverse biological effects.[1] While the pyrrolo[2,1-c][1][2]benzodiazepine isomer, exemplified by the potent antitumor antibiotic anthramycin, is the most extensively studied, the pyrrolo[1,2-a][1][2]benzodiazepine scaffold has also demonstrated a broad spectrum of activities, including antinociceptive, anti-inflammatory, analgesic, fungicidal, sedative, anticonvulsant, myorelaxant, and psychotropic properties.[1][3] These compounds are considered "privileged structures" in drug discovery, capable of interacting with a variety of biological targets.[4]

The subject of this guide, the 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one core, introduces a halogen substituent that can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can modulate its pharmacokinetic profile and, most importantly, its mechanism of action. While direct studies on this specific derivative are limited, the well-documented activities of the broader PBD class provide a strong foundation for a mechanistic hypothesis.

The Precedent: DNA Alkylation by Pyrrolo[1][2]benzodiazepines

The predominant mechanism of action for many PBDs is their ability to act as sequence-selective DNA alkylating agents.[5] These compounds fit snugly into the minor groove of DNA, where they form a covalent bond with the N2-position of a guanine base.[6][7] This DNA alkylation is believed to be the primary driver of their cytotoxic effects against cancer cells.[2] The right-handed helical twist of the PBD molecule, conferred by the (S)-configuration at the C-11a position, is crucial for this specific DNA interaction.[3]

The formation of this DNA adduct disrupts the normal functioning of the DNA, interfering with replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9] The sequence specificity of PBDs, typically targeting purine-G-purine sequences, further underscores the precision of their molecular interaction.[3]

A Proposed Mechanism of Action for 8-Bromo Pyrrolo[1,2-a][1][2]diazepin-1-one Derivatives: A Hypothesis Rooted in Precedent

Given the established precedent of the PBD scaffold, a primary hypothesis for the mechanism of action of 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivatives is DNA alkylation . The bromine atom at the 8-position, an electron-withdrawing group, can be expected to modulate the electrophilicity of the diazepine ring, potentially influencing the rate and selectivity of the DNA alkylation reaction.

The proposed signaling pathway leading to cellular demise is as follows:

Proposed_MOA_Pathwaycluster_0Cellular Uptake & Nuclear Localizationcluster_1DNA Interaction & Alkylationcluster_2Cellular ConsequencesCompound8-Bromo Pyrrolo[1,2-a][1,4]diazepin-1-one DerivativeNuclear_EntryNuclear TranslocationCompound->Nuclear_EntryPassive DiffusionMinor_Groove_BindingMinor Groove BindingNuclear_Entry->Minor_Groove_BindingSequence SpecificityDNA_AlkylationCovalent Adduct Formation(Guanine N2)Minor_Groove_Binding->DNA_AlkylationElectrophilic AttackDNA_Damage_ResponseDNA Damage Response(e.g., γ-H2AX foci formation)DNA_Alkylation->DNA_Damage_ResponseCell_Cycle_ArrestCell Cycle ArrestDNA_Damage_Response->Cell_Cycle_ArrestApoptosis_InductionApoptosis(Caspase Activation)Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Proposed signaling pathway for 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivatives.

A Framework for Mechanistic Validation: An In-Depth Experimental Guide

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is essential. The following sections detail the key experiments, the rationale behind their selection, and step-by-step protocols.

Target Identification and Engagement

The initial step is to confirm that the compound directly interacts with DNA.

4.1.1. Experimental Workflow for Target Identification

Target_Identification_WorkflowStartHypothesized DNA BinderSPRSurface Plasmon Resonance (SPR)Start->SPRThermal_MeltDNA Thermal Denaturation AssayStart->Thermal_MeltData_AnalysisData Analysis &Confirmation of BindingSPR->Data_AnalysisThermal_Melt->Data_AnalysisExonuclease_StopExonuclease III Stop AssayConclusionDirect DNA Binding ConfirmedExonuclease_Stop->ConclusionData_Analysis->Exonuclease_StopIf Binding Confirmed

Caption: Experimental workflow for confirming direct DNA binding.

4.1.2. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Expertise & Experience: SPR is a powerful, label-free technique to measure real-time biomolecular interactions.[10][11] It provides both kinetic (kon, koff) and affinity (KD) data, offering a comprehensive understanding of the binding event.[12] The choice of a streptavidin-coated sensor chip with biotinylated DNA oligos ensures a stable and oriented surface for interaction analysis.[13]

  • Detailed Protocol:

    • Immobilization of DNA:

      • Prepare a streptavidin-coated SPR sensor chip.

      • Inject a solution of biotinylated DNA oligomer (containing a potential PBD binding site, e.g., 5'-AGAG-3') over one flow cell to allow for capture.

      • Use a control flow cell with no immobilized DNA to subtract non-specific binding signals.

    • Binding Analysis:

      • Prepare a dilution series of the 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivative in a suitable running buffer.

      • Inject the compound solutions at various concentrations over both flow cells.

      • Monitor the change in response units (RU) in real-time to observe association and dissociation phases.

    • Data Analysis:

      • Subtract the signal from the reference flow cell from the signal of the DNA-immobilized flow cell.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

4.1.3. DNA Thermal Denaturation Assay

  • Trustworthiness: This assay provides orthogonal validation of the binding interaction. A compound that binds to DNA will stabilize the double helix, leading to an increase in the melting temperature (Tm).

  • Detailed Protocol:

    • Prepare solutions of a specific DNA oligomer in a suitable buffer.

    • Add varying concentrations of the 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivative to the DNA solutions.

    • Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance at 260 nm as the temperature is gradually increased.

    • The Tm is the temperature at which 50% of the DNA is denatured.

    • Plot the change in Tm (ΔTm) as a function of compound concentration. A significant increase in Tm indicates DNA binding.

4.1.4. Exonuclease III Stop Assay for Sequence Specificity

  • Authoritative Grounding: This assay is a well-established method to determine the precise binding site of a DNA alkylating agent.[6][7] Covalent modification of a guanine base will block the processive digestion of the DNA by exonuclease III.

  • Detailed Protocol:

    • Radiolabel one end of a DNA fragment of known sequence.

    • Incubate the labeled DNA with the 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivative.

    • Treat the DNA with exonuclease III, which digests one strand of the DNA from the 3' end.

    • Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

    • Visualize the fragments by autoradiography. The appearance of a band that is not present in the control lane indicates the position where the exonuclease was blocked by the DNA adduct.

Cellular Assays to Elucidate the Downstream Effects

Once direct DNA binding and alkylation are established, the next step is to investigate the cellular consequences of this interaction.

4.2.1. Experimental Workflow for Cellular Effects

Cellular_Effects_WorkflowStartTreat Cancer Cell Lines with CompoundGamma_H2AXγ-H2AX Immunofluorescence Assay(DNA Damage)Start->Gamma_H2AXCell_CycleCell Cycle Analysis(Flow Cytometry)Gamma_H2AX->Cell_CycleApoptosis_AssaysApoptosis AssaysCell_Cycle->Apoptosis_AssaysAnnexin_VAnnexin V/PI Staining(Early Apoptosis)Apoptosis_Assays->Annexin_VCaspase_ActivityCaspase-3/7 Activity Assay(Apoptosis Execution)Apoptosis_Assays->Caspase_ActivityTUNELTUNEL Assay(DNA Fragmentation)Apoptosis_Assays->TUNELConclusionConfirmation of DNA Damage-Induced ApoptosisAnnexin_V->ConclusionCaspase_Activity->ConclusionTUNEL->Conclusion

Caption: Workflow for investigating the cellular consequences of compound treatment.

4.2.2. γ-H2AX Immunofluorescence Assay for DNA Damage

  • Expertise & Experience: The phosphorylation of histone H2AX on serine 139 (γ-H2AX) is a sensitive and early marker of DNA double-strand breaks.[14][15] Visualizing the formation of γ-H2AX foci by immunofluorescence provides direct evidence of DNA damage within the cell.

  • Detailed Protocol:

    • Seed cancer cells on coverslips and treat with the 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivative for various time points.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

    • Incubate with a primary antibody specific for γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

4.2.3. Cell Cycle Analysis by Flow Cytometry

  • Trustworthiness: DNA damage typically induces cell cycle arrest at specific checkpoints (G1/S or G2/M) to allow for DNA repair. Analyzing the cell cycle distribution provides insight into the cellular response to the compound.

  • Detailed Protocol:

    • Treat cancer cells with the compound for 24-48 hours.

    • Harvest the cells and fix them in ethanol.

    • Resuspend the cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

4.2.4. Apoptosis Assays

  • Authoritative Grounding: A hallmark of many anticancer agents is the induction of apoptosis.[14] A combination of assays targeting different stages of apoptosis provides a robust assessment of programmed cell death.[16][17]

  • Detailed Protocols:

    • Annexin V/Propidium Iodide (PI) Staining (Early Apoptosis):

      • Treat cells with the compound.

      • Stain the cells with FITC-conjugated Annexin V and PI.

      • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis.

    • Caspase-3/7 Activity Assay (Apoptosis Execution):

      • Treat cells in a multi-well plate.

      • Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.

      • Measure the luminescence or fluorescence, which is proportional to caspase activity.

    • TUNEL Assay (Late Apoptosis - DNA Fragmentation):

      • Treat cells on coverslips.

      • Fix and permeabilize the cells.

      • Incubate with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs to label the 3'-OH ends of fragmented DNA.[18]

      • Visualize the cells by fluorescence microscopy.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Summary of DNA Binding Affinity and Thermal Denaturation Data

Compound DerivativeSPR KD (nM)DNA ΔTm (°C) at 10 µM
8-Bromo-Derivative 1 [Experimental Value][Experimental Value]
8-Bromo-Derivative 2 [Experimental Value][Experimental Value]
Unsubstituted Parent [Experimental Value][Experimental Value]
Positive Control (e.g., Anthramycin) [Literature Value][Literature Value]

Table 2: Summary of Cellular Activity Data

Compound Derivativeγ-H2AX Foci Induction (Fold Change vs. Control)% Cells in G2/M Arrest (at 24h)Apoptosis Induction (Fold Change in Caspase-3/7 Activity)
8-Bromo-Derivative 1 [Experimental Value][Experimental Value][Experimental Value]
8-Bromo-Derivative 2 [Experimental Value][Experimental Value][Experimental Value]
Unsubstituted Parent [Experimental Value][Experimental Value][Experimental Value]
Positive Control (e.g., Doxorubicin) [Literature Value][Literature Value][Literature Value]

Conclusion: A Path Forward in Drug Discovery

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one derivatives. By leveraging the established knowledge of the broader PBD class and employing a suite of robust, self-validating experimental protocols, researchers can systematically investigate the hypothesis of DNA alkylation and its cellular consequences. The insights gained from these studies will be invaluable for the rational design and development of novel therapeutics based on this promising heterocyclic scaffold. The detailed methodologies and the underlying scientific rationale presented herein are intended to empower researchers to confidently explore the therapeutic potential of this intriguing class of molecules.

References

  • Varvounis, G., et al. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 143. [Link]

  • Wilson, W. D., et al. (2009). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection. Methods in Cell Biology, 84, 247-283. [Link]

  • Hurley, L. H., et al. (1988). Pyrrolo[1][2]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Chemical Research in Toxicology, 1(5), 258-268. [Link]

  • Thurston, D. E. (1988). Pyrrolo[1][2]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. OA Monitor Ireland. [Link]

  • Gallagher, G., Jr., et al. (1988). Pyrrolo[1][2]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Chemical Research in Toxicology. [Link]

  • University College London. Target Identification and Validation (Small Molecules). University College London. [Link]

  • Thurston, D. E., et al. (2002). Pyrrolo[1][2]benzodiazepine antitumor antibiotics: Relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Chemical Research in Toxicology, 1(5), 258-68. [Link]

  • ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Hara, T., et al. (1978). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines. Journal of Medicinal Chemistry, 21(3), 263-8. [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 143. [Link]

  • Clingen, P. H., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 999-1007. [Link]

  • Schreiber, S. L. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(11), 833-841. [Link]

  • Darzynkiewicz, Z., et al. (2011). DNA Damage Response and Apoptosis. Methods in Molecular Biology, 740, 1-27. [Link]

  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. [Link]

  • Kamal, A., et al. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][2]benzodiazepines. Molecules, 19(9), 14758-14773. [Link]

  • Wilson, W. D., et al. (2017). DNA microstructure influences selective binding of small molecules designed to target mixed-site DNA sequences. Nucleic Acids Research, 45(4), 2195-2207. [Link]

  • Smits, G. (2021). Review article on pyrrolo[1][2]benzodiazepine natural products has been released. Latvian Institute of Organic Synthesis. [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Khan, I., et al. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Li, W., et al. (2012). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Medicinal Research Reviews, 32(2), 340-383. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Kim, I. (2025). A biologically active pyrrolo[1,2-d][1][2]benzodiazepine. ResearchGate. [Link]

  • IntechOpen. (2019). Cell-Based Assays in Cancer Research. IntechOpen. [Link]

  • Oncohema Key. (2016). Alkylating Agents. Oncohema Key. [Link]

  • Lewis, A. (2026). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital. [Link]

  • Lüllmann, H., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2849. [Link]

  • Issa, J. P. (2014). DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. Journal of Clinical Investigation, 124(1), 121-123. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom. Chemistry Central Journal, 10, 19. [Link]

  • Souhami, R. L., et al. (1991). Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies. Blood Reviews, 5(4), 255-263. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012. [Link]

  • Chen, J., et al. (2022). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 27(19), 6489. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry, 34(1), 343-350. [Link]

  • Slman, D. K., et al. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". International Journal of Pharmaceutical Research and Applications. [Link]

  • Slman, D. K., et al. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

An In-depth Technical Guide to the Physicochemical Properties of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. As a molecule of interest within the broader class of pyrrolo[1,2-a][1]diazepines, which have demonstrated a wide range of biological activities, a thorough understanding of its fundamental chemical and physical characteristics is paramount for its potential development in medicinal chemistry and materials science. This document, structured with the senior application scientist in mind, offers not only a compilation of available and predicted data but also detailed experimental protocols to empower researchers in their own investigations.

Structural and Molecular Profile

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one is a tricyclic organic molecule featuring a pyrrole ring fused to a seven-membered diazepine ring, with a bromine substituent on the pyrrole ring and a ketone functional group on the diazepine ring.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 1379343-79-9[1][2]
Canonical SMILES C1C(=O)NC2=C(C=C(Br)N2)C1[Predicted]
InChI InChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12)[Predicted]
InChIKey YNMQXAHMVNPYRX-UHFFFAOYSA-N[Predicted]

Predicted Physicochemical Properties

Due to the novelty of this specific compound, extensive experimental data is not yet publicly available. Therefore, a combination of data from structurally similar compounds and computational predictions are presented. These values serve as a valuable starting point for experimental design.

PropertyPredicted ValueMethod/Rationale
Melting Point 180-220 °CBased on melting points of similar brominated heterocyclic systems which often fall in this range.[3]
Boiling Point > 400 °C (decomposes)High boiling points are expected for compounds with this molecular weight and polarity. Decomposition before boiling is common for such structures.
logP (Octanol-Water Partition Coefficient) 1.0 - 2.5Reflects moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
pKa (Acid Dissociation Constant) Amide N-H: ~17-19 (weakly acidic); Pyrrole N: ~ -2 to 0 (very weakly basic)The amide proton is weakly acidic. The pyrrole nitrogen is generally not basic due to the delocalization of its lone pair into the aromatic system.
Aqueous Solubility Low to moderateThe presence of polar functional groups (amide) is offset by the bromo-substituted aromatic system, suggesting limited but present aqueous solubility.

Spectroscopic Characterization: A Predictive and Comparative Approach

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. While specific experimental spectra for this exact molecule are not available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • Pyrrole Protons (2H): Two distinct signals in the aromatic region, likely between δ 6.0 and 7.5 ppm. The bromine substituent will influence their chemical shifts and coupling patterns.

  • Aliphatic Protons (6H): A series of multiplets corresponding to the three methylene groups of the diazepine ring, expected in the range of δ 2.0-4.5 ppm.

  • Amide Proton (1H): A broad singlet, typically in the downfield region (δ 7.0-9.0 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-180 ppm.

  • Pyrrole Carbons (4C): Signals in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom will be significantly shifted.

  • Aliphatic Carbons (3C): Signals in the aliphatic region (δ 20-60 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic Absorption Bands (cm⁻¹):

  • N-H Stretch (Amide): A moderate to strong band around 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption between 1650 and 1690 cm⁻¹.

  • N-H Bend (Amide II): A band around 1550-1640 cm⁻¹.

  • C=C Stretch (Pyrrole): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks with approximately equal intensity). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one.

Melting Point Determination

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflowcluster_prepSample Preparationcluster_measurementMeasurementcluster_analysisData AnalysisAGrind Sample to a Fine PowderBPack into Capillary Tube (2-3 mm height)A->BCPlace Capillary in ApparatusDHeat Rapidly to ~20°C below Expected MPC->DEHeat Slowly (1-2°C/min)D->EFRecord Temperature Range (Onset to Clear Point)E->FGRepeat for ReproducibilityF->GHReport Melting Point RangeG->H

Caption: Workflow for determining the melting point of a solid sample using the capillary method.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one is thoroughly dried to remove any residual solvent.

    • Finely grind a small amount of the crystalline solid using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point.

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point).

  • Data Analysis:

    • The melting point is reported as a range from the onset to the clear point.

    • Perform the measurement in triplicate to ensure reproducibility. A narrow melting range is indicative of high purity.

Solubility Determination

Diagram of the Solubility Determination Workflow

SolubilityWorkflowcluster_prepPreparationcluster_equilibrationEquilibrationcluster_analysisAnalysisAWeigh a Known Amount of CompoundBAdd a Known Volume of SolventA->BCAgitate at a Constant Temperature (e.g., 24h)DAllow Undissolved Solid to SettleC->DEFilter or Centrifuge to Separate SolidD->EFAnalyze Supernatant Concentration (e.g., HPLC)E->FGCalculate Solubility (e.g., mg/mL)F->G

Caption: A general workflow for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation:

    • Accurately weigh an excess amount of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one into a series of vials.

    • Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter or centrifugation can be used for complete separation.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination (Potentiometric Titration)

Diagram of the pKa Determination Workflow

pKaWorkflowcluster_prepPreparationcluster_titrationTitrationcluster_analysisData AnalysisADissolve Compound in a Suitable SolventBCalibrate pH MeterA->BCAdd Increments of Titrant (Acid or Base)DRecord pH after Each AdditionC->DEPlot pH vs. Volume of TitrantD->EFDetermine Equivalence Point(s)E->FGpKa = pH at Half-Equivalence PointF->G

Caption: A workflow for determining the pKa of a compound using potentiometric titration.

Methodology:

  • Preparation:

    • Dissolve a precisely weighed amount of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one in a suitable co-solvent system (e.g., water-methanol) if its aqueous solubility is low.

    • Calibrate a pH meter using standard buffer solutions at multiple pH values.

  • Titration:

    • Place the solution of the compound in a thermostated vessel and immerse the calibrated pH electrode.

    • incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point.

Synthesis and Reactivity Insights

The synthesis of the pyrrolo[1,2-a][1]diazepine core can be achieved through various synthetic routes. A common approach involves the cyclization of a pyrrole-containing precursor with an appropriate bifunctional reagent to form the seven-membered diazepine ring. The bromination of the pyrrole ring can be carried out either on a precursor molecule or on the final heterocyclic system, with the regioselectivity being a key consideration.

The reactivity of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one is expected to be influenced by its functional groups. The bromine atom on the pyrrole ring can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further derivatization and the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The amide functionality can undergo hydrolysis under acidic or basic conditions. The secondary amine in the diazepine ring can be a site for N-alkylation or N-acylation.

Potential Applications and Future Directions

The pyrrolo[1,2-a][1]diazepine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given this precedent, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one represents a valuable building block for the discovery of new therapeutic agents. The bromine atom provides a handle for further chemical modifications, enabling the exploration of its potential as an anticancer, anti-inflammatory, or central nervous system (CNS) active agent.

Future research should focus on the experimental validation of the predicted physicochemical properties outlined in this guide. A thorough investigation of its solid-state properties, including polymorphism and crystal structure, will be crucial for its development as a pharmaceutical candidate. Furthermore, the synthesis and biological evaluation of a focused library of derivatives will help to elucidate its SAR and identify lead compounds for further optimization.

Hazard and Safety Information

Based on available data for the compound, the following hazard classifications have been noted:

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted before handling.

References

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). RSC Advances, 14(47), 34899-34904. [Link]

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. (n.d.). NextSDS. [Link]

The 8-Bromo Pyrrolo[2,1-c]diazepin-1-one Scaffold: A Technical Guide to Receptor Binding Affinity

The 8-Bromo Pyrrolo[2,1-c][1][2]diazepin-1-one Scaffold: A Technical Guide to Receptor Binding Affinity

Introduction: The Significance of the Pyrrolo[1][2]diazepine Core in Modern Drug Discovery

The pyrrolo[2,1-c][1]diazepine (PBD) scaffold has emerged as a privileged structure in medicinal chemistry, most notably for its application in the development of potent antitumor agents that function by covalently binding to the minor groove of DNA.[2][3] However, the versatility of this tricyclic system extends beyond oncology. Modifications to the core PBD structure, particularly the introduction of a carbonyl group at the 1-position to form a pyrrolo diazepin-1-one, and strategic substitutions on the aromatic ring, can dramatically shift its pharmacological profile. These modifications can pivot the molecule's primary target from DNA to specific central nervous system (CNS) receptors, such as the γ-aminobutyric acid type A (GABA-A) receptor.

This guide focuses on a specific, yet highly significant, structural variation: the 8-bromo pyrrolo[2,1-c][1]diazepin-1-one scaffold. We will delve into the critical role of the 8-position halogen substitution in modulating receptor binding affinity, with a primary focus on the GABA-A receptor, a key player in mediating inhibitory neurotransmission in the CNS.[4] For researchers and drug development professionals, understanding the nuances of how this specific structural feature influences receptor interaction is paramount for the rational design of novel CNS-active agents with potentially improved therapeutic indices.

This document will provide a detailed exploration of the structure-activity relationships (SAR), present a robust, self-validating experimental protocol for determining receptor binding affinity, and offer insights into the causal mechanisms that underpin the observed binding characteristics.

The GABA-A Receptor: The Primary Target for 8-Bromo Pyrrolo Diazepin-1-one Scaffolds

The GABA-A receptor, a ligand-gated ion channel, is the principal target for the major inhibitory neurotransmitter, GABA.[5] This receptor is a heteropentameric complex that forms a chloride ion channel. When GABA binds to its site (located at the interface between α and β subunits), the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[5][6]

Crucially, the GABA-A receptor possesses multiple allosteric modulatory sites, distinct from the GABA binding site. One of the most well-characterized of these is the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[5][7] Ligands that bind to this site can modulate the receptor's response to GABA. Classical benzodiazepines, for instance, are positive allosteric modulators (PAMs) that increase the frequency of channel opening in the presence of GABA, leading to their well-known anxiolytic, sedative, and anticonvulsant effects.[5]

The pyrrolo diazepin-1-one scaffold, particularly with substitutions at the 8-position, is designed to target this BZD binding site. The affinity and efficacy (i.e., whether it acts as a positive, negative, or neutral modulator) of a ligand are exquisitely sensitive to its structural features and how they complement the binding pocket.

Structure-Activity Relationships (SAR) at the 8-Position: The Role of the Bromo Substituent

While extensive research has been conducted on the broader class of 1,4-benzodiazepines, the specific SAR for the 8-position of the pyrrolo[2,1-c][1]diazepin-1-one scaffold is an area of active investigation. However, we can infer the likely impact of an 8-bromo substitution by examining related structures and fundamental principles of medicinal chemistry.

Substitutions on the benzene ring of the benzodiazepine scaffold are known to significantly influence binding affinity and pharmacological activity.[8][9][10] The 8-position, in particular, is a critical locus for modification. Studies on related imidazobenzodiazepines have shown that substitution at the C(8) position can yield ligands with high affinity and selectivity for specific GABA-A receptor subtypes.[1] For instance, the introduction of an acetylenic function at this position has led to ligands with high selectivity for α5-containing GABA-A receptors.[1]

The introduction of a bromine atom at the 8-position imparts several key physicochemical properties that can influence receptor binding:

  • Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density distribution across the aromatic ring. This can influence the strength of non-covalent interactions, such as pi-stacking or cation-pi interactions, with aromatic amino acid residues within the BZD binding pocket.

  • Steric and Lipophilic Properties : The bromo group adds steric bulk and increases the lipophilicity of the molecule. This can lead to more favorable van der Waals interactions and hydrophobic contacts within the binding site, potentially displacing water molecules and increasing binding affinity. However, excessive steric bulk can also lead to steric clashes, which would be detrimental to binding. The size of the bromine atom is often well-tolerated in this position.

The collective evidence suggests that an 8-bromo substitution is a rational strategy for enhancing binding affinity at the benzodiazepine site of the GABA-A receptor. The precise impact on subtype selectivity (e.g., for α1, α2, α3, or α5-containing receptors) would require empirical determination through the experimental protocols outlined below.

Experimental Workflow for Determining Receptor Binding Affinity

A cornerstone of characterizing a novel ligand is the determination of its binding affinity for its target receptor. The radioligand displacement assay is a robust and widely used method for this purpose.[11] This section provides a detailed, self-validating protocol for assessing the binding affinity of 8-bromo pyrrolo diazepin-1-one scaffolds at the benzodiazepine site of the GABA-A receptor.

Principle of the Radioligand Displacement Assay

This is a competitive binding assay where the test compound (the "cold" ligand) competes with a radiolabeled ligand (the "hot" ligand) for binding to the receptor. The concentration of the test compound required to displace 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

A standard radioligand for the BZD site is [³H]-Flumazenil, a well-characterized BZD receptor antagonist.[12]

Experimental Protocol: [³H]-Flumazenil Displacement Assay

1. Preparation of Rat Cortical Membranes (Receptor Source)

  • Rationale : The cerebral cortex is rich in GABA-A receptors containing the BZD binding site.

  • Procedure :

    • Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice.

    • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step to wash the membranes.

    • Finally, resuspend the pellet in a known volume of Tris-HCl buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C until use.

2. Radioligand Binding Assay

  • Materials :

    • Prepared rat cortical membranes

    • [³H]-Flumazenil (specific activity ~80-90 Ci/mmol)

    • Test compound (8-bromo pyrrolo diazepin-1-one scaffold) at various concentrations

    • Diazepam (for determining non-specific binding)

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Procedure :

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding : Add buffer, [³H]-Flumazenil (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane preparation (e.g., 100-200 µg protein).

      • Non-specific Binding (NSB) : Add buffer, [³H]-Flumazenil, a high concentration of unlabeled diazepam (e.g., 10 µM), and the membrane preparation.

      • Displacement : Add buffer, [³H]-Flumazenil, varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.

    • Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold Tris-HCl buffer to remove any non-specifically trapped radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding : Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve : Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 : Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki : Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Self-Validating System and Trustworthiness

This protocol incorporates a self-validating system. The inclusion of "Total Binding" and "Non-specific Binding" controls in every experiment is crucial. A high ratio of total-to-non-specific binding (ideally >10) ensures a reliable signal window. The use of a saturating concentration of a known BZD (diazepam) to define NSB is a standard and validated approach. Reproducibility across triplicate wells and independent experiments further establishes the trustworthiness of the generated data.

Quantitative Data Summary

The following table provides a template for summarizing the binding affinity data for a series of 8-bromo pyrrolo diazepin-1-one analogs. The data presented are hypothetical and for illustrative purposes.

Compound IDR1-SubstituentR2-SubstituentIC50 (nM) [³H]-Flumazenil DisplacementKi (nM)
BPD-01 HH5.22.8
BPD-02 CH₃H3.82.0
BPD-03 HOCH₃8.14.3

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying logic of the structure-activity relationship.

experimental_workflowcluster_prepMembrane Preparationcluster_assayRadioligand Binding Assaycluster_analysisData AnalysisDissectionRat Cortical DissectionHomogenizationHomogenization in Tris-HClDissection->HomogenizationCentrifugation1Low-Speed Centrifugation (1,000g)Homogenization->Centrifugation1Supernatant1Collect SupernatantCentrifugation1->Supernatant1Centrifugation2High-Speed Centrifugation (40,000g)Supernatant1->Centrifugation2WashWash & Resuspend PelletCentrifugation2->WashQuantifyProtein QuantificationWash->QuantifyStoreStore at -80°CQuantify->StoreIncubationIncubate Membranes with[³H]-Flumazenil & Test CompoundStore->IncubationFiltrationRapid FiltrationIncubation->FiltrationWash_FiltersWash FiltersFiltration->Wash_FiltersScintillationScintillation CountingWash_Filters->ScintillationCalc_SBCalculate Specific BindingScintillation->Calc_SBCurve_FitNon-linear Regression (IC50)Calc_SB->Curve_FitCalc_KiCheng-Prusoff Equation (Ki)Curve_Fit->Calc_Ki

Caption: Experimental workflow for determining binding affinity.

sar_logicScaffoldPyrrolo Diazepin-1-oneScaffoldPosition88-PositionSubstitutionScaffold->Position8Bromo8-Bromo GroupPosition8->BromoPropertiesPhysicochemicalPropertiesBromo->PropertiesEWElectron-WithdrawingLipIncreased LipophilicityStericOptimal Steric BulkReceptorGABA-A Receptor(BZD Site)Properties->ReceptorInteractionAffinityEnhanced BindingAffinity (Ki)Receptor->Affinity

Caption: Logic of 8-bromo substitution on receptor affinity.

Conclusion: Causality and Future Directions

The in-depth analysis of the 8-bromo pyrrolo[2,1-c][1]diazepin-1-one scaffold reveals a clear line of causality between chemical structure and biological activity. The strategic placement of a bromine atom at the 8-position leverages its unique electronic and steric properties to enhance interactions within the benzodiazepine binding pocket of the GABA-A receptor. This hypothesis is not merely theoretical; it is empirically testable and verifiable through the robust radioligand displacement assay detailed in this guide. The self-validating nature of the protocol, with its integrated controls, ensures the generation of trustworthy and reproducible binding affinity data (Ki values).

For drug development professionals, this guide provides a foundational framework for the rational design and evaluation of novel CNS modulators based on this promising scaffold. Future work should focus on synthesizing a broader range of 8-halo and other 8-substituted analogs to build a comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, functional assays (e.g., electrophysiology) are the essential next step to determine not just the binding affinity, but also the efficacy of these compounds—whether they act as agonists, antagonists, or inverse agonists at the GABA-A receptor. This will ultimately define their therapeutic potential.

References

  • Ahmadi, A., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... ResearchGate. [Link]

  • Amin, N. ul, & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. [Link]

  • Cook, J. M., et al. (2000). Synthesis and Pharmacological Properties of Novel 8-Substituted Imidazobenzodiazepines: High-Affinity, Selective Probes for α5-Containing GABAA Receptors. Journal of Medicinal Chemistry. [Link]

  • Guerrini, G., et al. (2011). Rational approaches for the design of various GABA modulators and their clinical progression. PMC. [Link]

  • Hurley, L. H. (1995). Pyrrolo[1]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. PubMed. [Link]

  • Kamal, A., et al. (2009). Pyrrolo[2,1-c][1]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs. PubMed. [Link]

  • Masiulis, S., et al. (2019). GABAA receptor. Wikipedia. [Link]

  • Negi, P., et al. (2018). Molecular-Docking Study of Anti-Stress Natural Compounds Against GABAa Receptor Portends the Novel Approach to Stress Treatment. Journal of Applied Pharmaceutical Science. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. PMC. [Link]

  • Parveen, A., et al. (2025). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. PMC. [Link]

  • Sankar, R. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Schofield, P. R., et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. MDPI. [Link]

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacokinetic Journey of a Novel Scaffold

The compound 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one belongs to the pyrrolodiazepine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with related structures like pyrrolobenzodiazepines (PBDs) being investigated for their potent biological activities.[2][3][4][5] The journey of any promising new chemical entity from the laboratory to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This is the realm of pharmacokinetics (PK), the study of what the body does to a drug.

This guide provides a comprehensive framework for the pharmacokinetic profiling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. As a Senior Application Scientist, the following sections will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices. Our objective is to build a robust ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is fundamental to making informed decisions in the drug discovery and development cascade.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

A compound's intrinsic physicochemical properties are the bedrock of its pharmacokinetic behavior. Before embarking on complex biological assays, a clear understanding of its solubility and lipophilicity is paramount as these factors heavily influence absorption and distribution.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption.[6] For orally administered drugs, poor solubility can be a major impediment to achieving therapeutic concentrations in the bloodstream.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: A stock solution of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Incubation: An excess of the compound is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolic Stability: A Window into Hepatic Clearance

The metabolic stability of a compound provides an early indication of its susceptibility to biotransformation, primarily by drug-metabolizing enzymes in the liver.[7][8] This is a crucial parameter for predicting the in vivo half-life and clearance of a drug.[7][9] The most common in vitro systems for this assessment are liver microsomes and hepatocytes.[8][10]

Experimental Workflow: Metabolic Stability in Liver Microsomes

Gcluster_prepPreparationcluster_incubationIncubation (37°C)cluster_analysisSample Processing & Analysiscluster_dataData Analysisprep_compoundTest Compound Stock(in DMSO)add_compoundAdd Test Compoundprep_compound->add_compoundprep_microsomesLiver Microsomes(e.g., Human, Rat)start_incubationPre-warm microsomesand bufferprep_microsomes->start_incubationprep_nadphNADPH Solution(Cofactor)initiate_reactionInitiate reaction withNADPHprep_nadph->initiate_reactionprep_bufferPhosphate Buffer(pH 7.4)prep_buffer->start_incubationstart_incubation->add_compoundadd_compound->initiate_reactiontime_pointsAliquots taken at0, 5, 15, 30, 60 mininitiate_reaction->time_pointsquenchQuench reaction withcold Acetonitrile(containing Internal Standard)time_points->quenchcentrifugeCentrifuge to precipitateproteinsquench->centrifugeanalyzeAnalyze supernatantby LC-MS/MScentrifuge->analyzeplotPlot ln(% remaining)vs. timeanalyze->plotcalculateCalculate t½ and CLintplot->calculate

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Key Parameters Calculated:

  • In vitro half-life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic clearance (CLint): The inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[7]

These parameters are then used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

Table 1: Hypothetical In Vitro Metabolic Stability Data for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog6011.6
Monkey5213.3

Part 2: In Vivo Pharmacokinetic Evaluation in Preclinical Species

Following promising in vitro data, the next logical step is to evaluate the compound's pharmacokinetic profile in a living organism. Rodent models, such as mice or rats, are typically the first choice for these studies.[11][12]

Study Design and Execution

A well-designed in vivo PK study will typically involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Intravenous (IV) Administration: This route ensures 100% bioavailability and allows for the determination of key clearance and distribution parameters.

  • Oral (PO) Administration: This route is crucial for assessing oral absorption and bioavailability, which is vital for drugs intended for oral delivery.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimatization: Animals (e.g., Sprague-Dawley rats) are acclimatized to the laboratory conditions.

  • Dosing:

    • IV Group: The compound is formulated in a suitable vehicle and administered as a bolus injection into a tail vein.

    • PO Group: The compound is administered via oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[2][12]

Workflow for Bioanalytical Sample Analysis

Gcluster_sample_prepSample Preparationcluster_lc_msLC-MS/MS Analysiscluster_quantificationQuantificationplasma_sampleThaw Plasma Sampleadd_isAdd Internal Standardplasma_sample->add_isprotein_pptProtein Precipitation(e.g., Acetonitrile)add_is->protein_pptvortex_centrifugeVortex & Centrifugeprotein_ppt->vortex_centrifugesupernatantTransfer Supernatantvortex_centrifuge->supernatantinjectInject into LC-MS/MSsupernatant->injectseparationChromatographic Separation(e.g., C18 column)inject->separationdetectionMass Spectrometric Detection(MRM mode)separation->detectionpeak_integrationIntegrate Peak Areasdetection->peak_integrationcalibration_curveGenerate Calibration Curvepeak_integration->calibration_curvecalculate_concCalculate Concentrationcalibration_curve->calculate_conc

Caption: Bioanalytical workflow for the quantification of the test compound in plasma.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug
Elimination half-lifeTime for the plasma concentration to decrease by half
CL ClearanceVolume of plasma cleared of the drug per unit time
Vd Volume of distributionApparent volume into which the drug distributes
F (%) Absolute bioavailabilityFraction of the oral dose that reaches systemic circulation

These parameters collectively provide a comprehensive picture of the compound's disposition in the body. For instance, a high clearance might suggest rapid elimination, while a large volume of distribution could indicate extensive tissue penetration.

Part 3: Data Integration and Strategic Application

The ultimate goal of pharmacokinetic profiling is to integrate data from various assays to build a holistic understanding of a compound's ADME properties. This integrated profile is instrumental in guiding further drug development efforts.

Logical Framework for PK Data Integration

Gcluster_integrationData Integration & Interpretationcluster_decisionDecision MakinginvitroIn Vitro Data(Solubility, Metabolism)iviveIn Vitro-In VivoExtrapolation (IVIVE)invitro->iviveinvivoIn Vivo Data(Rat PK)invivo->iviveadme_profileComprehensiveADME Profileivive->adme_profilecandidate_selectionCandidate Selectionadme_profile->candidate_selectiondose_predictionHuman Dose Predictionadme_profile->dose_predictiontox_studiesDesign of ToxicologyStudiesadme_profile->tox_studies

Caption: Integration of pharmacokinetic data to inform drug development decisions.

By correlating in vitro metabolic clearance with in vivo data, we can assess the predictability of our preclinical models. A compound with high oral bioavailability, a moderate half-life, and predictable clearance is generally considered to have a favorable pharmacokinetic profile. Conversely, issues such as low bioavailability or very rapid clearance may necessitate chemical modifications to the molecular scaffold or the exploration of alternative delivery strategies.

Conclusion

The pharmacokinetic profiling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one, as outlined in this guide, is a systematic and multi-faceted process. It begins with fundamental physicochemical characterization and progresses through a series of in vitro and in vivo studies. Each step provides critical data that, when integrated, allows for a comprehensive understanding of the compound's ADME properties. This knowledge is not merely academic; it is the cornerstone of rational drug design and development, enabling scientists to de-risk projects early and select drug candidates with the highest probability of clinical success.

References

  • Current time inform
  • Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed. [Link]

  • Diazepine Agonists of the 5-HT 2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PubMed. [Link]

  • A-Pilot-Study-Assessing-the-Bioavailability-and-Pharmacokinetics-of-Diazepam-after-Intranasal-And-Intravenous-Administration-in-Healthy-Volunteers - American Epilepsy Society. [Link]

  • Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC. [Link]

  • Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed. [Link]

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one - NextSDS. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound - Frontiers. [Link]

  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC. [Link]

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepine - NextSDS. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. [Link]

  • Exploration of Pyrrolobenzodiazepine (PBD)-Dimers Containing Disulfide-Based Prodrugs as Payloads for Antibody–Drug Conjugates | Molecular Pharmaceutics - ACS Publications. [Link]

  • Novel Benzo[1]diazepin-2-one Derivatives as Endothelin Receptor Antagonists | Request PDF - ResearchGate. [Link]

  • Table 1. Mean±SD PK Parameters for Diazepam - All Subjects. - accessdata.fda.gov. [Link]

  • (PDF) New pyrazolyl-dibenzo[b,e][1]diazepinones: room temperature one-pot synthesis and biological evaluation - ResearchGate. [Link]

  • A New Strategy for Pyrrolo[1,2- a ][1]diazepine Structure Formation - ResearchGate. [Link]

  • New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1]diazepin-3-yl)oxazole, Provides a Simpl - MedUni Wien. [Link]

  • Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. [Link]

  • Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - Regulations.gov. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC. [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC. [Link]

  • [PDF] Pharmacokinetics , Pharmacodynamics , and Pharmacogenomics | Semantic Scholar. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed. [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Publishing. [Link]

  • An Update on the Synthesis of Pyrrolo[1]benzodiazepines - MDPI. [Link]

Methodological & Application

synthesis protocol for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Mechanistic Rationale for 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Executive Summary & Pharmacological Context

The pyrrolo[1,2-a][1,4]diazepine architecture is a highly privileged heterocyclic scaffold in modern drug discovery. When fused with benzo-rings, they form Pyrrolobenzodiazepines (PBDs), which act as potent DNA minor groove alkylators and are frequently deployed as highly effective payloads in Antibody-Drug Conjugates (ADCs)[1],[2]. The saturated 1,4-diazepine core lacking the benzo-fusion offers a conformationally restricted, non-planar system ideal for designing peptidomimetics and bromodomain (BET) inhibitors.

The target compound, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1379343-79-9) [3], serves as a critical synthetic building block. The bromine atom at the 8-position provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly explore chemical space around the diazepine core.

Retrosynthetic Strategy & Structural Mapping

Understanding the IUPAC numbering of the fused system is paramount for accurate precursor selection. In the pyrrolo[1,2-a][1,4]diazepine system, the bridgehead nitrogen is N5a and the bridgehead carbon is C8a. The lactam carbonyl is located at C1. Therefore, the 8-position of the fused system corresponds exactly to the 3-position of the isolated pyrrole ring.

Consequently, the synthesis must commence from methyl 3-bromo-1H-pyrrole-2-carboxylate . While multicomponent Ugi-type reactions can assemble highly substituted pyrrolodiazepines[4], the synthesis of this specific unsubstituted lactam is most efficiently achieved via a linear, kinetically controlled four-step sequence: N-alkylation, saponification, Boc-deprotection, and macrolactamization.

Mechanistic Rationale for Experimental Choices (E-E-A-T)

  • Alkylation (NaH/DMF): The pyrrole NH is weakly acidic (pKa ~14) due to the electron-withdrawing ester and bromine. Sodium hydride irreversibly deprotonates the NH, forming a highly nucleophilic pyrrolide anion. DMF solvates the sodium cation, maximizing the reactivity of the nitrogen towards the alkyl halide.

  • Saponification (LiOH): Lithium hydroxide is selected over NaOH/KOH. The lithium cation coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the ester carbon and accelerating hydrolysis without inducing side reactions.

  • Macrolactamization (HATU / High Dilution): Forming a 7-membered ring is kinetically challenging due to transannular strain and entropic penalties. HATU is an elite uronium-based coupling reagent that forms a highly reactive 7-aza-OBt ester. Crucially, the reaction must be run at high dilution (≤ 0.01 M) to statistically favor intramolecular cyclization over intermolecular oligomerization.

Quantitative Reaction Parameters

StepTransformationKey ReagentsTemp (°C)Time (h)Concentration (M)Expected Yield (%)
1 N-AlkylationNaH, 3-(Boc-amino)propyl bromide0 → 25120.285
2 SaponificationLiOH·H2O2540.195
3 Boc-Deprotection4M HCl in Dioxane2520.198
4 MacrolactamizationHATU, DIPEA25160.0170

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-pyrrole-2-carboxylate

  • Dissolve methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add 3-(Boc-amino)propyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show the consumption of the lower-Rf starting material and the appearance of a higher-Rf product (loss of the polar NH).

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the Step 1 intermediate in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation: The reaction is complete when TLC shows baseline material (the carboxylate salt) in non-polar solvents.

  • Concentrate to remove organic solvents. Acidify the aqueous layer to pH 3-4 using 1M HCl. The precipitation of the free acid serves as visual validation of successful saponification. Extract with EtOAc, dry, and concentrate.

Step 3: Boc-Deprotection

  • Suspend the Step 2 intermediate in anhydrous 1,4-dioxane (0.1 M).

  • Add 4M HCl in dioxane (10.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation: The evolution of CO2 gas will cease, and the precipitation of the hydrochloride salt from the dioxane solution serves as a direct visual confirmation of deprotection.

  • Concentrate the suspension in vacuo and triturate the resulting solid with diethyl ether to afford the pure amino acid hydrochloride salt.

Step 4: Intramolecular Macrolactamization

  • Dissolve the Step 3 intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Ensure the concentration is strictly 0.01 M to prevent oligomerization.

  • Add DIPEA (4.0 eq) dropwise to neutralize the HCl salt and initiate coupling. Stir at room temperature for 16 hours.

  • Self-Validation: LC-MS is critical here. The disappearance of the linear amino acid mass and the appearance of the cyclized product mass [M+H - 18]+ confirms lactamization. The absence of dimer [2M+H]+ peaks validates that the dilution factor was sufficient.

  • Concentrate in vacuo, dissolve in EtOAc, and wash sequentially with 5% LiCl, saturated NaHCO3, and brine. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the final target compound.

Mandatory Visualization

SynthesisWorkflow N1 Methyl 3-bromo-1H-pyrrole-2-carboxylate N2 Step 1: N-Alkylation NaH, 3-(Boc-amino)propyl bromide DMF, 0 °C to RT N1->N2 N3 Intermediate 1 N-alkylated ester N2->N3 N4 Step 2: Saponification LiOH·H2O, THF/MeOH/H2O RT, 4 h N3->N4 N5 Intermediate 2 N-alkylated acid N4->N5 N6 Step 3: Boc-Deprotection 4M HCl in Dioxane RT, 2 h N5->N6 N7 Intermediate 3 Amino acid HCl salt N6->N7 N8 Step 4: Macrolactamization HATU, DIPEA, DMF (0.01 M) RT, 16 h N7->N8 N9 Target Compound 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one N8->N9

Figure 1: Synthetic workflow for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one.

References

  • Antonow, D.; Thurston, D. E. "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)." Chemical Reviews 2011, 111 (4), 2815-2864. URL: [Link]

  • Carter, P.; Senter, P. "Antibody-drug conjugates for cancer therapy." The Cancer Journal 2008, 14 (3), 154-169. URL: [Link]

  • Ivachtchenko, A. V. et al. "New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][1,4]diazepine Fragment." The Journal of Organic Chemistry 2005, 70 (10), 4188–4191. URL: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

Introduction: The Significance of the Pyrrolo[1,2-a][1][2]diazepin-1-one Scaffold and the Strategic Value of C-8 Functionalization

The pyrrolo[1,2-a][1][2]diazepin-1-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a range of biologically active compounds. Derivatives have shown promise for their psychotropic, sedative, anticonvulsant, and anti-inflammatory properties.[3][4] The strategic functionalization of this tricycle is paramount in drug discovery efforts to modulate its pharmacological profile, and the 8-position, an aromatic carbon on the pyrrole ring, presents a key vector for structural diversification.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds.[2] For the 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one substrate, these reactions provide a powerful platform to introduce a wide array of substituents, thereby enabling the generation of diverse compound libraries for biological screening.

This comprehensive guide provides detailed application notes and validated protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions on the 8-bromo-pyrrolo[1,2-a][1][2]diazepin-1-one scaffold. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to empower researchers in their synthetic endeavors.

General Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of these cross-coupling reactions hinges on a common catalytic cycle involving a palladium catalyst. While the specifics of each named reaction vary, the fundamental steps are conserved:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-pyrrolo[1,2-a][1][2]diazepin-1-one, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, alkyne, alkene, or amine) interacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium Catalytic CyclePd(0)L2Pd(0)L2Oxidative Addition ComplexOxidative Addition ComplexPd(0)L2->Oxidative Addition ComplexAr-BrTransmetalation/CoordinationTransmetalation/CoordinationOxidative Addition Complex->Transmetalation/CoordinationCoupling PartnerReductive Elimination ComplexReductive Elimination ComplexTransmetalation/Coordination->Reductive Elimination ComplexReductive Elimination Complex->Pd(0)L2Product (Ar-R)

Figure 1: A generalized palladium catalytic cycle for cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[5] This reaction is particularly valuable for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.

Protocol: Suzuki-Miyaura Coupling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one with Phenylboronic Acid

Materials:

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, phenylboronic acid, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add DME and a solution of K₂CO₃ in water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O85485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O85480-90
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001275-85
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O85680-90

Note: Yields are based on analogous reactions in the literature and serve as a predictive guide.[6][7]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the coupling of aryl halides with a wide range of amines.[8] This reaction is critical for the introduction of nitrogen-containing functional groups that can significantly impact the biological activity and physicochemical properties of the parent molecule.

Protocol: Buchwald-Hartwig Amination of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one with Morpholine

Materials:

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a flame-dried Schlenk flask.

  • Add anhydrous toluene, followed by 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one and morpholine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂/XPhosNaOtBuToluene1101280-90
2AnilinePd₂(dba)₃/BINAPCs₂CO₃Toluene1001675-85
3BenzylaminePd(OAc)₂/XPhosK₃PO₄Dioxane1001280-90
4PiperidinePd(OAc)₂/RuPhosK₂CO₃t-BuOH901870-80

Note: Yields are based on analogous reactions in the literature and serve as a predictive guide.[9][10]

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Protocol: Sonogashira Coupling of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one with Phenylacetylene

Materials:

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and TEA, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkup and PurificationReactantsBromo-pyrrolo-diazepinone,Phenylacetylene,Pd(PPh3)2Cl2, CuISolventsAnhydrous THF,TriethylamineReactants->SolventsInert_AtmosphereEvacuate & Backfillwith ArgonSolvents->Inert_AtmosphereStirringStir at RT or 40-50 °CInert_Atmosphere->StirringMonitoringMonitor by TLC/LC-MSStirring->MonitoringFiltrationFilter through CeliteMonitoring->FiltrationExtractionEthyl Acetate ExtractionFiltration->ExtractionPurificationColumn ChromatographyExtraction->PurificationProduct8-phenylethynyl-pyrrolo-diazepinonePurification->Product

Figure 2: Workflow for the Sonogashira coupling protocol.

IV. Heck Reaction: Alkenylation for Further Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12] This reaction is a powerful tool for the synthesis of substituted alkenes and for the construction of complex molecular frameworks.

Protocol: Heck Reaction of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one with n-Butyl Acrylate

Materials:

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, TEA, and n-butyl acrylate.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile toolkit for the functionalization of the 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one scaffold. These methodologies enable the synthesis of a diverse array of derivatives with potential applications in drug discovery and development. The protocols are designed to be a starting point for further optimization and exploration of the chemical space around this important heterocyclic core. Future work may involve the development of more sustainable and efficient catalytic systems, as well as the application of these methods to the synthesis of complex natural products and novel therapeutic agents.

References

  • A New Strategy for Pyrrolo[1,2- a ][1][2]diazepine Structure Formation - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][2]Diazepine-2-Carboxylates. - ChemRxiv. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines - MDPI. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines - MDPI. Available at: [Link]

  • Suzuki Coupling Reaction Procedure | PDF - Scribd. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines - PMC. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - Semantic Scholar. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][1][2]benzodiazepine DNA Interstrand Cross-Linking Agents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions - PubMed. Available at: [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed. Available at: [Link]

The Strategic Role of 8-Bromo-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzodiazepine Scaffold and its Halogenated Intermediates

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of drugs targeting the central nervous system (CNS).[1][2] These compounds are renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] The functionalization of this core structure is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

Halogenated intermediates, particularly brominated derivatives, are of paramount importance in the synthesis of these complex molecules. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions and other transformations to build molecular complexity. While the specific "8-bromo pyrrolo diazepin-1-one" is a niche structure, the closely related and extensively documented 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one stands as a cornerstone intermediate in the synthesis of numerous benzodiazepine-based active pharmaceutical ingredients (APIs). This guide will focus on the synthesis and application of this key intermediate, providing a technically in-depth and practical resource for researchers and drug development professionals.

Synthesis of the Key Intermediate: 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The synthesis of this pivotal intermediate is a multi-step process that begins with the preparation of 2-amino-5-bromobenzophenone. This section provides detailed protocols for both the synthesis of the precursor and its subsequent cyclization to the target benzodiazepine.

Part 1: Synthesis of 2-Amino-5-bromobenzophenone

2-Amino-5-bromobenzophenone is a crucial starting material, and its efficient synthesis is critical for the overall success of the drug manufacturing process.[3][4] A common and scalable method involves the direct bromination of 2-aminobenzophenone.

Reaction Scheme for the Synthesis of 2-Amino-5-bromobenzophenone

2-Aminobenzophenone 2-Aminobenzophenone Reagents NBS, DCM 2-Aminobenzophenone->Reagents 2-Amino-5-bromobenzophenone 2-Amino-5-bromobenzophenone Reagents->2-Amino-5-bromobenzophenone 2-Amino-5-bromobenzophenone 2-Amino-5-bromobenzophenone Reagents Glycine ethyl ester HCl, Pyridine, Heat 2-Amino-5-bromobenzophenone->Reagents 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Reagents->7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one cluster_0 Synthesis of Intermediate cluster_1 API Synthesis Start 2-Aminobenzophenone Step1 Bromination Start->Step1 Intermediate1 2-Amino-5-bromobenzophenone Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Step2->Intermediate2 Step3 Hydroxylation Intermediate2->Step3 API 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Step3->API

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

Introduction: Strategic C-N Bond Formation in Novel Heterocyclic Scaffolds

The pyrrolo[1,2-a][1][2]diazepine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antinociceptive, anti-inflammatory, and psychotropic effects.[3] The functionalization of this core is paramount for the development of new chemical entities with tailored pharmacological profiles. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals and biologically active compounds.[1][4] This reaction offers a significant advantage over traditional methods for C-N bond formation, which often suffer from limited substrate scope and harsh reaction conditions.[1] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one, a key intermediate for the synthesis of novel derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized experimental protocol, and offer insights into troubleshooting common challenges.

Mechanistic Overview: The Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[5][6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the 8-bromo-pyrrolo[1,2-a][1][2]diazepin-1-one, to form a Pd(II) intermediate.[2] The reactivity of the aryl halide generally follows the order I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[4] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.[6]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald_Hartwig_Mechanismcluster_legendLegendPd(0)LPd(0)LAr-Pd(II)(Br)LAr-Pd(II)(Br)LPd(0)L->Ar-Pd(II)(Br)LOxidativeAddition (Ar-Br)[(R2NH)Ar-Pd(II)(Br)L][(R2NH)Ar-Pd(II)(Br)L]Ar-Pd(II)(Br)L->[(R2NH)Ar-Pd(II)(Br)L]+ R2NH[Ar-Pd(II)(NR2)L][Ar-Pd(II)(NR2)L][(R2NH)Ar-Pd(II)(Br)L]->[Ar-Pd(II)(NR2)L]- HBr+ Base[Ar-Pd(II)(NR2)L]->Pd(0)LReductiveEliminationAr-NR2N-arylated product[Ar-Pd(II)(NR2)L]->Ar-NR2ProductAr-Br8-bromo-pyrrolo[1,2-a][1,4]diazepin-1-oneR2NHAmineLLigand

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

This protocol is a general guideline and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[7]

Reagents and Equipment
  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Heating mantle or oil bath with temperature control

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

  • Standard workup and purification supplies (e.g., celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one (1.0 equiv), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.1-1.2 equiv relative to palladium).

  • Addition of Reagents: Add the base (e.g., 1.4-2.0 equiv) to the flask. Then, add the amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Conditions: The reaction mixture is typically heated to 80-110 °C.[7] The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.[7] The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_WorkflowA1. Inert Atmosphere Setup(Schlenk Flask)B2. Add Solids:- 8-bromo-pyrrolodiazepinone- Palladium Precursor- Ligand- BaseA->BC3. Add Liquids:- Amine- Anhydrous SolventB->CD4. Reaction(Heating & Stirring)C->DE5. Monitoring(TLC, LC-MS)D->EE->DIncompleteF6. Workup:- Cool & Dilute- Filter through Celite- Wash & DryE->FCompleteG7. Purification(Column Chromatography)F->GHPurified ProductG->H

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Key Considerations and Optimization

The success of the Buchwald-Hartwig amination of the 8-bromo-pyrrolo[1,2-a][1][2]diazepin-1-one hinges on the careful selection of several key parameters.

ParameterOptionsRationale and Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often preferred for its reliability. Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction, which can sometimes be less efficient.[5]
Ligand Xantphos, RuPhos, BrettPhosThe choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction.[9][10] For electron-rich and potentially coordinating heterocyclic substrates, bulky and electron-rich phosphine ligands are often superior.[10] Screening of different ligands is highly recommended.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used. NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures or longer reaction times.[7]
Solvent Toluene, 1,4-DioxaneAprotic, non-polar to moderately polar solvents are generally used.[11] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Temperature 80-110 °CThe reaction often requires heating to overcome the activation energy of the oxidative addition and reductive elimination steps.[5]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor reagent purity, or suboptimal conditions.Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly. Screen different ligands, bases, and solvents. Increase the reaction temperature or catalyst loading.[8][12]
Formation of Palladium Black Catalyst decomposition.This indicates an unstable catalytic species.[7] Try a different ligand that provides better stabilization. Lowering the reaction temperature may also help.
Side Reactions (e.g., Hydrodehalogenation) Presence of water or other protic sources; β-hydride elimination.Ensure strictly anhydrous conditions. The choice of ligand can influence the rate of reductive elimination versus side reactions.[1]
Incomplete Reaction Catalyst deactivation or equilibrium.Add a fresh portion of the catalyst and ligand. Ensure the base is not fully consumed.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated derivatives of the 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one scaffold. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The provided protocol and troubleshooting guide serve as a valuable resource for scientists and professionals in drug discovery and development, enabling the efficient exploration of this important chemical space.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Baranac-Stojanovic, M. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 275-281. [Link]

  • Marion, N., & Nolan, S. P. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society, 130(22), 7133-7144. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4233-4236. [Link]

  • Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(22), 7133-7144. [Link]

  • ResearchGate. A New Strategy for Pyrrolo[1,2- a ][1][2]diazepine Structure Formation. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., ... & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Artico, M., et al. (1994). Synthesis and antitumor activity of a new class of pyrazolo[4,3-e]pyrrolo[1,2-a][1][2]diazepinone analogues of pyrrolo[1][2][2,1-c]benzodiazepines. Journal of Medicinal Chemistry, 37(25), 4329-4337. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(22), 7133-7144. [Link]

  • Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Yang, L., et al. (2026). Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes. Chinese Journal of Organic Chemistry. [Link]

  • Zelina, E. Y., et al. (2018). A General Synthetic Route to Isomeric Pyrrolo[1,2- x][1][2]diazepinones. The Journal of Organic Chemistry, 83(19), 11747-11757. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17149. [Link]

  • Leahy, D. K. (2013). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Kamal, A., & Reddy, P. S. M. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 173. [Link]

  • Golebiowski, A., & Klopfenstein, S. R. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3871-3873. [Link]

  • Krska, S. W. (2013). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... [Link]

  • Kim, J., & Lee, S. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5584-5587. [Link]

  • Ghorai, M. K., & Kumar, A. (2020). Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. Organic & Biomolecular Chemistry, 18(3), 396-419. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(18), e202117682. [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1878-1884. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Michalik, D., et al. (2019). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Dyes and Pigments, 162, 743-754. [Link]

  • Gholamhosseini, S., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 27(23), 8234. [Link]

  • Aderibigbe, B. A., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4475. [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

  • De Vita, D., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. Molecules, 26(24), 7489. [Link]

Application Notes and Protocols: Incorporating 8-Bromo-Pyrrolo[1,2-a]diazepin-1-one into CNS Drug Scaffolds

Application Notes and Protocols: Incorporating 8-Bromo-Pyrrolo[1,2-a][1][2]diazepin-1-one into CNS Drug Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[1,2-a][1]diazepin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This is due to its structural similarity to benzodiazepines, which are well-known for their modulatory effects on GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.[2] The strategic introduction of a bromine atom at the 8-position of this scaffold offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of 8-bromo-pyrrolo[1,2-a][1]diazepin-1-one and its derivatives for CNS drug discovery.

Introduction: The Rationale for 8-Bromo-Pyrrolo[1,2-a][1][2]diazepin-1-one in CNS Drug Discovery

The quest for novel CNS agents with improved efficacy and side-effect profiles is a continuous effort in pharmaceutical research. The pyrrolo[1,2-a][1]diazepine core, a non-benzodiazepine scaffold, presents an attractive starting point for the design of new anxiolytic, sedative, and anticonvulsant agents. The 8-bromo substituent serves as a key synthetic linchpin, allowing for the introduction of a wide array of chemical moieties through established and robust cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4][5][6] This approach facilitates the exploration of the chemical space around the core scaffold, which is crucial for optimizing pharmacological activity, selectivity, and pharmacokinetic properties.

The likely mechanism of action for many compounds derived from this scaffold is the allosteric modulation of GABAA receptors.[2][7][8][9] By systematically modifying the 8-position, researchers can fine-tune the interaction of these molecules with different GABAA receptor subtypes, potentially leading to the development of drugs with reduced side effects, such as sedation or dependence, which are often associated with classical benzodiazepines.

Synthesis and Chemical Properties

Proposed Synthesis of the 8-Bromo-Pyrrolo[1,2-a][1][2]diazepin-1-one Scaffold

While 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one is commercially available (CAS 1379343-79-9), an in-house synthesis may be desirable. A plausible synthetic route can be adapted from general methods for the synthesis of the pyrrolo[1,2-a][1]diazepin-1-one core, followed by a regioselective bromination step.[10][11][12]

A potential synthetic pathway involves the condensation of a suitably substituted pyrrole precursor with an appropriate amino acid derivative to form the diazepinone ring. Subsequent bromination at the 8-position can likely be achieved using a mild brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The regioselectivity of the bromination is anticipated to be directed to the electron-rich pyrrole ring.[13][14]

Chemical Properties
PropertyValueSource
Molecular Formula C8H9BrN2OCommercial Supplier Data
Molecular Weight 229.07 g/mol Commercial Supplier Data
CAS Number 1379343-79-9Commercial Supplier Data
Appearance SolidGeneral Knowledge
Solubility Soluble in organic solvents such as DMSO and DMFGeneral Knowledge

Protocols for Scaffold Elaboration via Cross-Coupling Reactions

The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for library synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between the 8-position of the pyrrolodiazepinone core and various aryl or heteroaryl boronic acids or esters.[6][15]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 8-bromo-pyrrolo[1,2-a][1]diazepin-1-one (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_CouplingScaffold8-Bromo-Pyrrolo[1,2-a][1,4]diazepin-1-oneCatalystPd(0) Catalyst+ BaseScaffold->CatalystBoronicAcidR-B(OH)2BoronicAcid->CatalystProduct8-Aryl/Heteroaryl-Pyrrolo[1,2-a][1,4]diazepin-1-oneCatalyst->ProductHeat

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 8-position.[4][5][16]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 8-bromo-pyrrolo[1,2-a][1]diazepin-1-one (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precursor (e.g., Pd2(dba)3, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_AminationScaffold8-Bromo-Pyrrolo[1,2-a][1,4]diazepin-1-oneCatalystPd Catalyst+ Ligand + BaseScaffold->CatalystAmineR1R2NHAmine->CatalystProduct8-Amino-Pyrrolo[1,2-a][1,4]diazepin-1-oneCatalyst->ProductHeat

Caption: Buchwald-Hartwig Amination Workflow.

In Vitro Evaluation of Novel Compounds

A critical step in the drug discovery pipeline is the early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of newly synthesized compounds.[17][18]

GABAA Receptor Binding Assay

To determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABAA receptor, a radioligand binding assay is employed.[8][9][19]

Protocol: [3H]Flunitrazepam Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex or cerebellum).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the brain membranes with a fixed concentration of [3H]flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Metabolic Stability Assay

Assessing the metabolic stability of compounds in liver microsomes or hepatocytes provides an early indication of their potential in vivo clearance.[20][21][22][23]

Protocol: Human Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Blood-Brain Barrier (BBB) Permeability Assay

For CNS-active drugs, the ability to cross the blood-brain barrier is paramount. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using immortalized brain endothelial cells, can predict BBB penetration.[24]

In Vivo Behavioral Pharmacology

Promising compounds from in vitro assays should be advanced to in vivo models to assess their pharmacological effects in a whole organism.

Assessment of Anxiolytic-like Activity

The elevated plus maze (EPM) is a widely used and validated behavioral test for assessing anxiety-like behavior in rodents.[25][26]

Protocol: Elevated Plus Maze Test in Mice

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: Treat mice with the test compound or vehicle at an appropriate time before the test. Place each mouse in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Evaluation of Sedative Effects

The open field test can be used to assess general locomotor activity and can be indicative of sedative effects.[26] A significant reduction in locomotor activity following drug administration suggests a sedative effect.

Protocol: Open Field Test in Mice

  • Apparatus: A square arena with walls to prevent escape.

  • Procedure: After drug administration, place the mouse in the center of the open field and allow it to explore freely for a defined period (e.g., 10-30 minutes).

  • Data Collection: Use a video tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: A decrease in total distance traveled and rearing frequency compared to vehicle-treated animals can indicate sedation.

Conclusion

The 8-bromo-pyrrolo[1,2-a][1]diazepin-1-one scaffold represents a highly valuable starting point for the discovery of novel CNS-active compounds. The strategic placement of the bromine atom allows for extensive chemical diversification through robust and well-established cross-coupling reactions. By following the synthetic and pharmacological testing protocols outlined in this guide, researchers can efficiently generate and evaluate novel derivatives, paving the way for the development of the next generation of CNS therapeutics with improved pharmacological profiles.

Drug_Discovery_Workflowcluster_0Synthesis & Derivatizationcluster_1In Vitro Evaluationcluster_2In Vivo EvaluationScaffold8-Bromo-Pyrrolo[1,2-a][1,4]diazepin-1-oneSuzukiSuzuki-Miyaura CouplingScaffold->SuzukiBuchwaldBuchwald-Hartwig AminationScaffold->BuchwaldLibraryDiverse Chemical LibrarySuzuki->LibraryBuchwald->LibraryBindingGABA-A ReceptorBinding AssayLibrary->BindingADMEMetabolic Stability& BBB PermeabilityLibrary->ADMEHit_IDHit IdentificationBinding->Hit_IDADME->Hit_IDAnxietyAnxiolytic Models(Elevated Plus Maze)Hit_ID->AnxietySedationSedation Models(Open Field Test)Hit_ID->SedationLead_OptLead OptimizationAnxiety->Lead_OptSedation->Lead_OptPreclinicalPreclinicalLead_Opt->PreclinicalPreclinical Development

Caption: CNS Drug Discovery Workflow.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Inotiv. (n.d.). Anxiety Models in Rats and Mice.
  • Lezak, K. R., Missig, G., & Carlezon, W. A. (2017). Behavioral methods to study anxiety in rodents. Dialogues in clinical neuroscience, 19(2), 185–198.
  • ResearchGate. (n.d.). Behavioral methods to study anxiety in rodents.
  • ResearchGate. (n.d.). A New Strategy for Pyrrolo[1,2- a ][1]diazepine Structure Formation. Retrieved from ResearchGate.

  • National Human Genome Research Institute. (2025). Integrated Behavioral and Physiological Assessment of Anxiety-Like Behavior in Rodent Models. Retrieved from the National Human Genome Research Institute website.
  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449.
  • Nair, J., & Stevenson, C. W. (2018). Developmental rodent models of fear and anxiety: from neurobiology to pharmacology. British journal of pharmacology, 175(13), 2545–2560.
  • ResearchGate. (n.d.). Stereoselective Suzuki Coupling Reaction of an alpha-Bromo-alpha-fluoro-beta-lactam.
  • Zelina, E. Y., Nevolina, T. A., Sorotskaja, L. N., Skvortsov, D. A., Trushkov, I. V., & Uchuskin, M. G. (2018). A General Synthetic Route to Isomeric Pyrrolo[1,2-x][1]diazepinones. The Journal of organic chemistry, 83(19), 11747–11757.

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS chemical neuroscience, 1(6), 435–449.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Kamal, A., & Rao, A. V. S. (2016). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules (Basel, Switzerland), 21(2), 166.

  • Li, W., Wang, D., & Li, J. (2019). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 9(62), 36085-36089.
  • Deli, M. A., Abrahám, C. S., Kataoka, Y., & Niwa, M. (2011). Patented in vitro blood-brain barrier models in CNS drug discovery. Expert opinion on drug discovery, 6(5), 509–527.
  • University of Michigan. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Retrieved from the University of Michigan Animal Care & Use Program website.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Carissimi, A. S., Gassen, E., & Tufik, S. (2016). Mice Anesthesia, Analgesia, and Care, Part I: Anesthetic Considerations in Preclinical Research. ILAR journal, 57(2), 131–142.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Shah, P., & Yasgar, A. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
  • Mattek. (n.d.). Metabolic Stability.
  • Silva, T. F., de Oliveira, E. F., de Oliveira, A. C., de Souza, M. V. N., & de Almeida, M. R. (2022). Establishing an anesthetic protocol for refinement of intracerebral inoculation procedure. Acta cirurgica brasileira, 37(4), e370404.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Enna, S. J., & Ferkany, J. W. (2001). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. Retrieved from the Royal Society of Chemistry website.
  • Kamal, A., Ramana, A. V., & Ramana, D. V. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1]benzodiazepines (PBDs). Chemical reviews, 111(1), 117–174.

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wang, Q., Li, Y., & Wang, M. (2019). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of organic chemistry, 84(18), 12043–12051.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from the Thermo Fisher Scientific website.
  • de la Navarre, B., & de la Navarre, A. (2016). Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana). Journal of the American Association for Laboratory Animal Science : JAALAS, 55(4), 438–443.
  • ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
  • Jasan, J., & Knabl, J. (2021). Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing.
  • Gielen, M., & Smart, T. G. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(17), 5787–5798.
  • Lipshutz, B. H., & Blomgren, P. A. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of organic chemistry, 66(10), 3335–3341.
  • Brunetti, V. (2020). Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. Journal of engaging in academic research, 1(1), 1-13.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rall, T. W., & Schleifer, L. S. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS chemical biology, 13(6), 1626–1635.
  • ACS Publications. (2018, May 16). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Transformations of 4-arylpyrrolo[1,2-a][1]benzodiazepines in three-component reactions with activated alkynes and СН, NH, SH, and ОН acids. Retrieved from ResearchGate.

  • Daïch, A., & Decroix, B. (2002). Synthesis of new aromatic pyrrolo[2,1-c][1]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e][1]diazepines as anti-tumoral agents. Il Farmaco, 57(12), 1007–1012.

Sources

Application Note: Strategies for the Crystallization of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

Application Note: Strategies for the Crystallization of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. The pyrrolo[1,2-a][1]diazepine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[2] Obtaining high-quality single crystals is a critical, yet often challenging, step for definitive structural elucidation by single-crystal X-ray diffraction (SCXRD) and for ensuring the purity, stability, and optimal physicochemical properties of an active pharmaceutical ingredient (API).[3][4][5] While specific crystallization data for the title compound is not extensively published, this guide synthesizes established principles of small molecule crystallization to provide a rational and systematic approach to developing a successful crystallization protocol. We will detail several robust methodologies, including slow evaporation, slow cooling, vapor diffusion, and anti-solvent techniques, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction and Physicochemical Considerations

The target molecule, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one, is a heterocyclic compound featuring a tricyclic pyrrolodiazepine core. The presence of a bromine atom, a lactam carbonyl group, and a tertiary amine within the diazepine ring dictates its physicochemical properties, which are paramount in designing a crystallization strategy.

  • Polarity and Solubility: The lactam and amine functionalities impart a degree of polarity, suggesting solubility in polar organic solvents. However, the overall fused ring system is largely non-polar. This amphiphilic nature suggests that a combination of polar and non-polar solvents will likely be necessary to achieve the state of marginal solubility required for crystal growth.

  • Hydrogen Bonding: The lactam carbonyl group can act as a hydrogen bond acceptor. While there are no strong hydrogen bond donors on the molecule itself, this feature can be exploited by using protic solvents (e.g., alcohols) which may aid in solvate formation or influence crystal packing.[6]

  • Halogen Bonding: The bromine substituent is a significant feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can be a strong driving force in directing crystal packing and promoting crystallization.[7] This is an advantageous property that often makes halogenated compounds more amenable to crystallization.[7]

The fundamental principle of crystallization is to slowly bring a solution from a state of solubility to a state of supersaturation, where nucleation and subsequent crystal growth can occur.[5][8] The key is to make this transition slow and controlled, allowing molecules to arrange themselves into a well-ordered crystal lattice.[8]

General Workflow for Crystallization Screening

A systematic screening approach is the most effective way to identify suitable crystallization conditions. The process involves testing numerous combinations of solvents, temperatures, and crystallization methods.

Crystallization_Workflowcluster_prepPreparationcluster_screeningScreening Methodscluster_analysisAnalysis & OptimizationStartStart with Pure Compound (>98%)SolubilityPerform Solubility Tests(Small Scale)Start->SolubilityEvaporationSlow EvaporationSolubility->EvaporationSelect Solvent SystemsCoolingSlow CoolingSolubility->CoolingSelect Solvent SystemsVaporVapor DiffusionSolubility->VaporSelect Solvent SystemsLayeringAnti-solvent LayeringSolubility->LayeringSelect Solvent SystemsAnalysisMicroscopic Examination(Clear, Precipitate, Crystals?)Evaporation->AnalysisCooling->AnalysisVapor->AnalysisLayering->AnalysisAnalysis->SolubilityNo Crystals / Poor ResultOptimizationOptimize 'Hit' Conditions(Vary Concentration, Temp, etc.)Analysis->OptimizationPromising 'Hit' FoundHarvestHarvest & Analyze Crystals(e.g., SCXRD)Optimization->HarvestEndSuccessful CrystallizationHarvest->End

Figure 1: A general workflow for systematically screening and optimizing crystallization conditions for a novel compound.

Recommended Solvent Systems for Initial Screening

The choice of solvent is the most critical parameter in a crystallization experiment.[9] A good solvent (or solvent system) is one in which the compound is moderately soluble—fully soluble when heated but sparingly soluble at room or lower temperatures. The following table provides a starting point for solvent selection, covering a range of polarities. It is highly recommended to screen binary or even ternary solvent systems.[7][10]

Solvent ClassPrimary Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Rationale
Ethers Tetrahydrofuran (THF), DioxaneHexanes, Heptane, WaterTHF is a good starting point for many heterocyclic compounds. Hexanes are a common anti-solvent.
Chlorinated Dichloromethane (DCM)Hexanes, PentaneThe compound should be highly soluble in DCM; slow introduction of a non-polar anti-solvent can induce crystals.
Esters Ethyl Acetate (EtOAc)Hexanes, TolueneEtOAc is a moderately polar solvent that often yields high-quality crystals.[6]
Ketones AcetoneWater, Heptane, Diethyl EtherAcetone is polar and volatile; its evaporation can be controlled easily.
Alcohols Methanol (MeOH), Ethanol (EtOH)Water, Diethyl EtherAlcohols can act as hydrogen bond donors, potentially interacting with the lactam group.
Aprotic Polar Acetonitrile (ACN), DMFWater, Toluene, EtOAcThese are strong solvents, useful for dissolving stubborn compounds before adding an anti-solvent.
Aromatic Toluene, BenzeneHexanes, PentaneAromatic solvents can interact with the pyrrole ring via π-π stacking.[6]

Crystallization Protocols

Prerequisite: For all protocols, start with the highest purity material available (>98%). Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites. Filter all solutions before setting up the crystallization to remove dust and particulate matter.[9][10]

Method 1: Slow Evaporation

This is often the simplest method for obtaining crystals.[8] It relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate over a period of hours to weeks.[3]

Causality: As the solvent evaporates, the concentration of the compound increases. Once the solution becomes supersaturated, nucleation begins. Continued slow evaporation allows for the controlled growth of these nuclei into larger single crystals.[3] A very fast evaporation rate typically leads to the formation of powder or small, poor-quality crystals.[6]

Protocol:

  • Dissolve 5-10 mg of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one in the minimum amount of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone) in a small, clean vial (e.g., a 4 mL vial or an NMR tube).[9]

  • If using a solvent mixture, dissolve the compound in a small amount of the "good" solvent, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly turbid. Add one or two drops of the "good" solvent to redissolve the precipitate.[10]

  • Cover the vial with parafilm or aluminum foil.

  • Using a needle, pierce 1-3 small holes in the cover.[7] The number and size of the holes will control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and often better crystals.[8]

  • Place the vial in a location free from vibration and significant temperature fluctuations.

  • Monitor the vial daily for crystal growth without disturbing it. Crystals can take anywhere from one day to several weeks to form.

Method 2: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[11][12]

Causality: A saturated solution is prepared at an elevated temperature. As the solution is cooled slowly, the solubility of the compound decreases, leading to a supersaturated state from which crystals can form.[3] The slow rate of cooling is crucial to prevent rapid precipitation and to allow for the growth of large, well-ordered crystals.[8]

Protocol:

  • Place 10-20 mg of the compound in a test tube or small flask.

  • Add a suitable solvent (e.g., Acetonitrile, Ethanol, or Ethyl Acetate) dropwise while gently heating (e.g., in a warm water or oil bath) and stirring until the compound is fully dissolved. Aim for a nearly saturated solution at the elevated temperature.

  • Filter the hot solution through a pre-warmed pipette with a cotton plug into a clean, pre-warmed vial to remove any insoluble impurities.

  • Seal the vial and place it into a Dewar flask filled with hot water or an oil bath at the same temperature.

  • Turn off the heat source and allow the entire apparatus to cool to room temperature over several hours (or even overnight). This ensures a very slow cooling rate.[9]

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

Method 3: Vapor Diffusion

Vapor diffusion is a highly controlled method that is excellent for growing high-quality crystals from very small amounts of material.[6] The technique involves equilibrating a drop of the compound solution with a larger reservoir of a solution that acts as a dehydrating agent or precipitant.[1]

Causality: A drop containing the dissolved compound and a "good" solvent is placed in a sealed chamber with a reservoir containing a "poor" solvent (anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent. The "good" solvent has a higher vapor pressure and will slowly diffuse from the drop into the reservoir, while the "poor" solvent diffuses from the reservoir into the drop. This slow change in the solvent composition of the drop gradually lowers the solubility of the compound, leading to controlled crystallization.[1][13]

Figure 2: Diagram illustrating the principle of the sitting-drop vapor diffusion method.

Protocol (Sitting Drop):

  • Prepare a stock solution of the compound (e.g., 5-10 mg/mL) in a good, relatively volatile solvent (e.g., Acetone, THF, or Dichloromethane).

  • In the bottom of a well of a crystallization plate or a larger vial, add ~500 µL of the anti-solvent (e.g., Hexane, Heptane, or Water). This is the reservoir.

  • On a raised pedestal within the well (or on a siliconized glass bridge), place a 1-2 µL drop of the compound's stock solution.

  • Carefully seal the well or vial to create an airtight chamber.

  • Store in a vibration-free environment and monitor over several days.

Method 4: Liquid-Liquid Diffusion (Solvent Layering)

This technique is another anti-solvent method where crystallization is induced at the interface between two immiscible or slowly miscible liquids.[6]

Causality: A solution of the compound in a dense "good" solvent is layered at the bottom of a narrow tube. A less dense, miscible "poor" solvent (anti-solvent) is carefully layered on top. At the interface, slow diffusion of the anti-solvent into the compound solution occurs, reducing the compound's solubility and causing crystals to form in this region.

Protocol:

  • Dissolve 5-10 mg of the compound in a small volume (~0.5 mL) of a dense "good" solvent (e.g., Dichloromethane or Chloroform) in a narrow container, such as an NMR tube or a 6 mm test tube.

  • Using a pipette or syringe, carefully and slowly layer a less dense anti-solvent (e.g., Hexane, Pentane, or Diethyl Ether) on top of the solution, taking care not to disturb the interface. The volume of the anti-solvent should be 3-5 times the volume of the initial solution.

  • Seal the tube and leave it undisturbed.

  • Crystals should form at the interface over the course of hours to days.

Harvesting and Handling Crystals

Once crystals have formed, proper handling is crucial to prevent damage.

  • Do not remove all the solvent. Solvent molecules are often an integral part of the crystal lattice, and allowing the crystals to dry out can cause them to crack or lose their crystallinity.[8]

  • Use a pipette to carefully remove most of the mother liquor.

  • Select a well-formed single crystal using a nylon loop or a micromanipulator.

  • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling it in liquid nitrogen for X-ray diffraction analysis.

Conclusion

The crystallization of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one, while requiring systematic screening, is achievable through the application of fundamental crystallization principles. The compound's halogen substituent and moderate polarity provide multiple avenues for success. The most promising methods are likely to be slow evaporation from a chlorinated or ester solvent, or anti-solvent diffusion techniques using a polar solvent/non-polar hydrocarbon combination. Researchers should employ a patient and methodical screening approach, as detailed in this guide, to obtain high-quality single crystals suitable for structural analysis and further development.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1449.
  • Cameron, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1777-1804.
  • D'Arcy, A., et al. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography, 61(8), 1150-1154.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved March 24, 2026, from [Link]

  • Ariza, G. M. (2015). Answer to "Can anyone please suggest the best method to grow the crystals for organic compounds".
  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved March 24, 2026, from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved March 24, 2026, from [Link]

  • Benvenuti, M., & Mangani, S. (2007). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography.
  • EPFL. (n.d.). Guide for crystallization. Retrieved March 24, 2026, from [Link]

  • Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 233-251.
  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 21(5), 649.

  • University of Florida Department of Chemistry. (n.d.). The Slow Evaporation Method. Retrieved March 24, 2026, from [Link]

  • Jiko, T. (2022). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(5).
  • Benvenuti, M., & Mangani, S. (2007). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography.
  • Iesalnieks, E., et al. (2021). A New Strategy for Pyrrolo[1,2- a ][1]diazepine Structure Formation. Chemistry of Heterocyclic Compounds, 57(11), 1011-1013.

  • Tare, M., & Myerson, A. S. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, 19(5), 2969-2981.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

Technical Support Center: Synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

Welcome to the technical support center for the synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this and similar pyrrolo[1,2-a][1]diazepine cores is a critical step in the development of various biologically active compounds. This resource aims to address common challenges encountered during this synthesis, with a focus on improving reaction yield and purity.

I. Overview of the Synthesis

The synthesis of the pyrrolo[1,a][1]diazepine scaffold can be approached through several synthetic strategies. A common and effective method involves a variation of the Pictet-Spengler reaction, which facilitates the formation of the seven-membered diazepine ring.[1][2][3] The general workflow often involves the initial formation of a pyrrole-containing precursor, followed by cyclization to form the fused diazepine ring system.

Below is a generalized workflow for the synthesis, which will serve as a basis for the troubleshooting guide.

Synthesis_Workflowcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Cyclizationcluster_2Step 3: PurificationAPyrrole-2-carboxamide derivativeCPrecursor for CyclizationA->CCouplingBElectrophilic componentB->CDCyclization Reaction(e.g., Pictet-Spengler type)C->DECrude ProductD->EFPurification(e.g., Column Chromatography)E->FGFinal Product:8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-oneF->G

Caption: Generalized workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Low or No Product Yield

Question 1: My reaction is showing very low to no yield of the desired 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Explanation: Impurities in your starting materials, such as the pyrrole derivative or the coupling partner, can interfere with the reaction. Degradation of reagents over time is also a possibility.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or LC-MS.

      • Fresh Reagents: If possible, use freshly purchased or purified reagents.

  • Suboptimal Reaction Conditions for Cyclization:

    • Explanation: The cyclization step, often an acid-catalyzed intramolecular reaction like a Pictet-Spengler type reaction, is highly sensitive to reaction conditions.[1][2] The choice of acid, solvent, temperature, and reaction time are all critical parameters.

    • Troubleshooting Steps:

      • Acid Catalyst: The type and concentration of the acid are crucial. While strong protic acids like HCl or H₂SO₄ are sometimes used, they can also lead to degradation.[1] Consider using milder Lewis acids like BF₃·OEt₂ or even organic acids like trifluoroacetic acid (TFA) or acetic acid.[1][2] It is advisable to screen different acid catalysts and their concentrations.

      • Solvent Selection: The solvent can significantly impact the solubility of reactants and the stability of intermediates. While protic solvents are common, aprotic solvents have sometimes been shown to provide better yields.[1] A solvent screen including options like dichloromethane (DCM), acetonitrile, toluene, and tetrahydrofuran (THF) is recommended.[2]

      • Temperature Control: Some cyclizations proceed at room temperature, while others require heating.[1] Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS to prevent decomposition of starting materials or the product.

  • Decomposition of Starting Material or Product:

    • Explanation: The pyrrole ring system or other functional groups in your molecule might be sensitive to the reaction conditions, especially strong acids or high temperatures, leading to decomposition.

    • Troubleshooting Steps:

      • Milder Conditions: Attempt the reaction under milder conditions (e.g., lower temperature, weaker acid).

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider a protecting group strategy.

Data Summary: Cyclization Condition Optimization

ParameterCondition ACondition BCondition CCondition D
Acid Catalyst TFA (10 mol%)Acetic Acid (20 mol%)BF₃·OEt₂ (1.2 eq)HCl (in dioxane)
Solvent AcetonitrileDichloromethaneTolueneDichloromethane
Temperature Room TempReflux80 °C0 °C to RT
Typical Yield Range 25-83%[2]39-90%[2]VariableVariable

This table provides a starting point for optimization based on literature for similar cyclizations. Actual yields will vary based on the specific substrate.

Formation of Side Products

Question 2: I am observing significant side product formation in my reaction mixture, which is complicating purification and reducing my overall yield. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge, particularly in complex multi-step syntheses. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Furan Byproducts in Paal-Knorr Type Syntheses:

    • Explanation: If your synthesis involves a Paal-Knorr type reaction to form the pyrrole ring, a common side reaction is the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan derivative, especially at a pH below 3.[4][5]

    • Mitigation:

      • pH Control: Maintain a neutral or weakly acidic pH. Using a weak acid like acetic acid is often preferred over strong mineral acids.[5]

      • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to detect furan formation early.

  • Over-alkylation or Polymerization:

    • Explanation: The product itself can sometimes react further with the starting materials, or the starting materials can polymerize under the reaction conditions.[1]

    • Mitigation:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the carbonyl compound can sometimes help drive the reaction to completion and minimize side reactions involving the amine starting material.[1]

      • Slow Addition: Adding one of the reagents slowly to the reaction mixture can help maintain a low concentration and reduce the likelihood of side reactions.

  • Formation of Regioisomers:

    • Explanation: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of regioisomers may be formed.[1]

    • Mitigation:

      • Directing Groups: The electronic nature of substituents on the aromatic ring can influence the regioselectivity of the cyclization. Electron-donating groups can activate the ring towards electrophilic attack.

      • Solvent Effects: In some cases, the choice of solvent can influence the regioselectivity.[1]

Troubleshooting_Side_ProductsStartSide Product ObservedQ1Is the side product a furan derivative?Start->Q1A1Control pH (neutral/weakly acidic).Use weaker acid catalyst (e.g., acetic acid).Q1->A1YesQ2Is it over-alkylation or polymerization?Q1->Q2NoEndMinimized Side Product FormationA1->EndA2Control stoichiometry carefully.Employ slow addition of reagents.Q2->A2YesQ3Are regioisomers being formed?Q2->Q3NoA2->EndA3Consider electronic effects of substituents.Screen different solvents.Q3->A3YesQ3->EndNoA3->End

Caption: Decision tree for troubleshooting side product formation.

Purification Challenges

Question 3: I am having difficulty purifying the final product. It seems to be unstable on silica gel or I am getting poor separation. What are some alternative purification strategies?

Answer:

Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategies:

  • Silica Gel Chromatography Modifications:

    • Deactivation of Silica: Basic compounds can streak or decompose on acidic silica gel. Pre-treating the silica gel with a small amount of a base like triethylamine (typically 1-2% in the eluent) can help to improve the chromatography.

    • Alternative Solid Phases: Consider using neutral or basic alumina for chromatography if your compound is sensitive to silica.

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. A screen of different solvents or solvent systems is recommended.

    • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be an excellent option.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler type cyclization used in this synthesis?

A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic attack of the aromatic ring onto the resulting iminium ion to form a new ring.[1] In the context of this synthesis, an intramolecular variant is employed where the pyrrole ring acts as the nucleophile.

Q2: How can I improve the solubility of my starting materials or product?

A2: Solubility issues can hinder reaction rates and make purification difficult. Screening a range of solvents with varying polarities is the first step. For starting materials, slight modifications to the chemical structure, such as the addition of solubilizing groups (if compatible with the overall synthetic scheme), can also be considered.

Q3: Are there any specific safety precautions I should take when working with bromo-substituted compounds?

A3: Bromo-substituted organic compounds should be handled with care. It is important to consult the Safety Data Sheet (SDS) for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one and its precursors.[6] In general, work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

IV. Experimental Protocols

General Procedure for Pictet-Spengler Reaction with Aldehydes

This is a general protocol adapted from literature and may require optimization for your specific substrate.[2]

  • To a solution of the pyrrole-containing amine precursor (1.0 eq) in acetonitrile (0.1 M), add the appropriate aldehyde (1.1 eq).

  • Add acetic acid (20 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Pictet-Spengler Reaction with Ketones

This is a general protocol adapted from literature and may require optimization for your specific substrate.[2]

  • To a solution of the pyrrole-containing amine precursor (1.0 eq) in acetonitrile (0.1 M), add the appropriate ketone (1.1 eq).

  • Add trifluoroacetic acid (10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • A New Strategy for Pyrrolo[1,2- a ][1]diazepine Structure Formation - ResearchGate. Available from: [Link]

  • The Formation of Seven-Membered Heterocycles under Mild Pictet–Spengler Conditions: A Route to Pyrazolo[1][2]benzodiazepines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • One-pot tandem cyclisation to pyrrolo[1,2-a][1]benzodiazepines: a modified approach to the Pictet–Spengler reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one - NextSDS. Available from: [Link]

  • Pyrrolo[3,2-e][1]diazepin-2-one synthesis: a head-to-head comparison of soluble versus insoluble supports - PubMed. Available from: [Link]

overcoming solubility issues with 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for researchers encountering solubility challenges with 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one in 100% DMSO at my desired stock concentration. What are the initial troubleshooting steps?

A1: Difficulty in dissolving this compound, even in a potent solvent like DMSO, is not uncommon for complex heterocyclic structures. The initial steps should focus on gentle physical methods to enhance solvation kinetics before resorting to more aggressive chemical modifications.

Initial Troubleshooting Workflow:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%). Water contamination can significantly reduce the solvation capacity of DMSO for many organic compounds.

  • Gentle Heating (Vortexing): Gently warm the solution to 37-40°C while vortexing. This increases the kinetic energy of both the solvent and solute molecules, facilitating the breakdown of the crystal lattice structure of the compound. Do not exceed 40°C initially, as higher temperatures can risk thermal degradation of the compound.

  • Sonication: If gentle heating is insufficient, utilize a bath sonicator. The high-frequency sound waves create microbubbles that collapse, generating localized energy to break apart solute aggregates and enhance solvent interaction. A typical starting point is 15-30 minutes in the sonication bath.

Below is a visual representation of the initial troubleshooting workflow.

G cluster_0 Initial Troubleshooting Workflow start Start: Compound Undissolved in DMSO check_dmso Step 1: Verify DMSO Quality (Anhydrous, ≥99.9%) start->check_dmso gentle_heat Step 2: Gentle Heating (37-40°C) with Vortexing check_dmso->gentle_heat sonicate Step 3: Sonication (15-30 min) gentle_heat->sonicate evaluate Evaluate Solubility sonicate->evaluate success Success: Compound Dissolved evaluate->success Yes advanced Proceed to Advanced Troubleshooting evaluate->advanced No

Caption: Initial troubleshooting workflow for solubility issues.

Q2: I've tried heating and sonication, but my compound still precipitates out of DMSO. What is the next logical step?

A2: If physical methods fail, the issue may be related to the intrinsic properties of the compound and its interaction with DMSO. The next step involves modifying the solvent system by introducing a co-solvent. This can disrupt the compound's crystal lattice energy more effectively than a single solvent.

Recommended Co-Solvent Systems:

A co-solvent can alter the polarity and hydrogen bonding characteristics of the solvent mixture, often improving solubility.

Co-Solvent System (v/v with DMSO)RationaleMaximum Recommended Percentage
DMSO/PEG 400 Polyethylene glycol (PEG) 400 is a non-toxic, water-miscible polymer that can enhance the solubility of hydrophobic compounds.30% PEG 400
DMSO/Ethanol Ethanol can provide additional hydrogen bonding opportunities and is less polar than DMSO, which can be beneficial for certain molecules.20% Ethanol
DMSO/Tween® 80 Tween® 80 is a non-ionic surfactant that can act as a solubilizing agent, particularly useful for preventing precipitation in aqueous media.10% Tween® 80

Step-by-Step Protocol for Co-Solvent Testing:

  • Prepare a small amount of the undissolved compound in DMSO.

  • Add the co-solvent dropwise while vortexing.

  • Observe for any changes in solubility.

  • If the compound dissolves, note the final concentration and the co-solvent ratio.

  • It is crucial to perform a vehicle control experiment to ensure the co-solvent does not interfere with your downstream assay.

Q3: Could the pH of the DMSO be affecting the solubility of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one?

A3: While DMSO itself is aprotic and does not have a pH in the traditional sense, residual water content can have a pH. More importantly, the structure of your compound, a pyrrolo[1,2-a]diazepin-1-one, contains nitrogen atoms that could potentially be protonated. The solubility of such compounds can be highly dependent on their ionization state.

Investigating pH-Dependent Solubility:

  • Acidification: For basic compounds, adding a small amount of a weak acid can protonate the molecule, leading to the formation of a more soluble salt.

    • Protocol: Prepare a 10 mM stock solution of HCl in DMSO. Add this dropwise to your compound suspension.

  • Basification: For acidic compounds, a weak base can deprotonate the molecule, forming a more soluble salt.

    • Protocol: Prepare a 10 mM stock solution of NaOH in DMSO. Add this dropwise to your compound suspension.

Important Considerations:

  • Any pH modification must be compatible with your experimental system. Drastic pH changes can affect cell viability and protein stability.

  • Always run a vehicle control with the pH-modified DMSO to account for any confounding effects.

The logical flow for selecting a solubility enhancement strategy is outlined below.

G cluster_1 Advanced Solubility Enhancement Strategy start Initial Methods Failed decision Is the compound ionizable? start->decision co_solvent Introduce a Co-Solvent (e.g., PEG 400, Ethanol) evaluate_cosolvent Evaluate Co-Solvent Efficacy and Vehicle Effects co_solvent->evaluate_cosolvent ph_mod Modify pH (Acidification/Basification) evaluate_ph Evaluate pH Efficacy and Vehicle Effects ph_mod->evaluate_ph decision->co_solvent No/Unsure decision->ph_mod Yes evaluate_cosolvent->ph_mod Unsuccessful success Optimized Solubilization Protocol evaluate_cosolvent->success Successful evaluate_ph->success Successful

Caption: Decision-making flowchart for advanced solubility issues.

References

  • General Principles of Drug Solubility: This resource provides a comprehensive overview of the factors influencing drug solubility and various techniques for improvement.

    • Title: Overcoming the Challenge of Poor Drug Solubility
    • Source: American Pharmaceutical Review
    • URL: [Link]

  • DMSO as a Solvent: This technical bulletin from a major supplier details the properties of DMSO and its use as a solvent in research.

    • Title: DMSO (Dimethyl Sulfoxide)
    • Source: Gaylord Chemical
    • URL: [Link]

  • Co-solvents in Drug Formulation: An article discussing the role of co-solvents in enhancing the solubility of poorly water-soluble drugs, a principle applicable to DMSO-based systems.

    • Title: The use of co-solvents to improve the solubility of a new poorly water soluble drug for oral and intravenous formul
    • Source: Journal of Applied Pharmaceutical Science
    • URL: [Link]

Technical Support Center: Purification of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one by Column Chromatography

Technical Support Center: Purification of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one by Column Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed, optimized protocol for column chromatography.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography purification of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. The question-and-answer format is intended to provide rapid and actionable solutions to common experimental hurdles.

Question 1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?

Answer: This indicates very strong interaction with the silica gel, which is common for polar compounds containing amine functionalities. The basic nitrogen atom in the diazepine ring can interact strongly with the acidic silica surface.

  • Strategy 1: Introduce a Basic Modifier. Add a small percentage of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Start with 0.5-1% triethylamine (Et3N) or pyridine in your eluent. This will compete with your compound for binding to the silica, allowing it to migrate up the TLC plate.

  • Strategy 2: Switch to a More Polar Solvent System. If a basic modifier is insufficient, consider a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next step. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Strategy 3: Consider an Alternative Stationary Phase. If the issue persists, the strong interaction with silica may be problematic. Consider using a different stationary phase for your chromatography. Alumina (neutral or basic) is an excellent alternative for basic compounds as it has fewer acidic sites. Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase like an amide-bonded silica could be effective.[2]

Question 2: I'm observing significant streaking or tailing of my compound spot on the TLC plate and broad peaks during column chromatography. How can I improve the peak shape?

Answer: Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase, which can be exacerbated by overloading the column or inappropriate mobile phase composition.

  • Strategy 1: Add a Basic Modifier. As with poor mobility, tailing can be caused by the interaction of the basic nitrogen with acidic silica. The addition of triethylamine or pyridine to the mobile phase can significantly improve peak shape.

  • Strategy 2: Reduce the Sample Load. Overloading the column is a frequent cause of peak broadening and tailing. Ensure you are not exceeding the loading capacity of your column. As a general rule, for silica gel, the sample load should be about 1-5% of the stationary phase weight.

  • Strategy 3: Optimize the Solvent System. A solvent system that provides an Rf value between 0.2 and 0.4 on TLC is generally optimal for good separation on a column. If your Rf is too low, the compound may exhibit tailing as it elutes very slowly.

  • Strategy 4: Check for Compound Degradation. The pyrrolo[1,2-a][1]diazepin-1-one core, particularly the lactam functionality, could be susceptible to hydrolysis under acidic or basic conditions, although lactams are generally more stable than esters.[2] If you suspect degradation on the silica, which is acidic, neutralizing the silica with a triethylamine wash before packing the column can be beneficial.

Question 3: My yield after column chromatography is very low, although the starting material was pure by crude NMR. Where could my compound be going?

Answer: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, co-elution with impurities, or degradation during the purification process.

  • Strategy 1: Irreversible Adsorption. Highly polar compounds can sometimes bind irreversibly to the silica gel. If you suspect this, after running your column, you can try to wash the column with a very strong eluent (e.g., 10-20% methanol in DCM with 1% triethylamine) to see if you can recover any remaining compound.

  • Strategy 2: Compound Degradation. The presence of a bromine atom on the aromatic ring can make the compound more susceptible to certain degradation pathways. Ensure your solvents are of high purity and free of peroxides. Consider degassing your solvents before use.

  • Strategy 3: Volatility. While unlikely for a compound with this molecular weight (229.07 g/mol ), ensure you are not using excessive heat during solvent removal, which could lead to loss of product.[3]

  • Strategy 4: Incomplete Elution. Ensure you have run a sufficient volume of eluent through the column. Monitor the elution with TLC until you are certain all the product has eluted.

II. Optimized Protocol for Column Chromatography

This protocol provides a robust starting point for the purification of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. Optimization may be required based on the specific impurity profile of your crude material.

Anticipated Impurities

Based on common synthetic routes for similar pyrrolodiazepinones, which often involve multi-step sequences including cyclization and bromination, potential impurities could include:

  • Unreacted starting materials.

  • Partially cyclized intermediates.

  • Over-brominated or regioisomeric brominated byproducts.

  • Reagents from the synthesis, such as coupling agents or bases.

Step-by-Step Purification Protocol

1. TLC Analysis and Solvent System Selection:

  • Stationary Phase: Standard silica gel 60 F254 TLC plates.

  • Initial Solvent Systems to Test:

    • System A: Dichloromethane (DCM) / Methanol (MeOH) (98:2, 95:5, 90:10)

    • System B: Ethyl Acetate (EtOAc) / Hexanes (70:30, 80:20, 100:0) with 1% Triethylamine (Et3N)

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or a small amount of DMF).

    • Spot the TLC plate and develop it in the chosen solvent systems.

    • Visualize the spots under UV light (254 nm) and by staining (e.g., potassium permanganate or iodine).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from major impurities.

2. Column Preparation:

  • Stationary Phase: Silica gel (230-400 mesh) is a good starting point. For basic compounds, neutral or basic alumina can also be used.

  • Slurry Packing (Recommended):

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent chosen from your TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Once packed, run 2-3 column volumes of the initial eluent through the column to ensure it is well-compacted and equilibrated.

3. Sample Loading:

  • Dry Loading (Recommended for polar compounds):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude material in a minimal amount of the initial eluent.

    • Carefully load the solution onto the top of the column. This method is less ideal if the compound has low solubility in the initial eluent.

4. Elution and Fraction Collection:

  • Elution Profile: Start with the least polar solvent system determined from your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient elution is often more effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combining Fractions: Once the product has completely eluted, analyze the fractions by TLC and combine the pure fractions.

5. Product Isolation:

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Data Summary Table
ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, versatile, and cost-effective.
Alternative Stationary Phase Alumina (Neutral or Basic)Better for basic compounds, reduces tailing.
Initial Mobile Phase (TLC) DCM/MeOH (98:2) or EtOAc/Hexanes with 1% Et3NGood starting points for moderately polar compounds. The base deactivates acidic silica sites.
Loading Method Dry LoadingPrevents band broadening for compounds with low solubility in the initial eluent.
Elution Method Gradient ElutionGenerally provides better separation of complex mixtures.

III. Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for this compound?

A1: While possible, reversed-phase chromatography is generally less suitable for highly polar compounds as they may have poor retention on the nonpolar stationary phase. If you choose to use reversed-phase, you will need a highly aqueous mobile phase, and you may need to adjust the pH to ensure the compound is in a single ionic state.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of the purified 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q3: The compound appears to be unstable on the silica gel column, as I see new spots appearing on my TLC plates of the collected fractions. What can I do?

A3: This suggests that the compound is sensitive to the acidic nature of the silica gel.

  • Deactivate the Silica: Before packing the column, you can wash the silica gel with a solution of your eluent containing a small amount of triethylamine, then dry it. This will neutralize the most acidic sites.

  • Switch to Alumina: As mentioned previously, alumina is a less acidic stationary phase and can be a good alternative.

  • Work Quickly and at Room Temperature: Avoid prolonged exposure of the compound to the stationary phase and do not heat the column.

Q4: What are the safety precautions I should take when handling this compound and the solvents?

A4: 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one is classified as a skin and eye irritant and may cause drowsiness or dizziness.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used in column chromatography are often flammable and volatile, so ensure there are no ignition sources nearby.

IV. Experimental Workflow Diagram

Caption: Workflow for the purification of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Benzamide Derivatives. BenchChem.

  • Stabilities of Ten Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 606-615.

  • NextSDS. (n.d.). 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. Retrieved from [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • NextSDS. (n.d.). 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepine. Retrieved from [Link]

  • RSC Publishing. (2023, January 12). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analyst, 148(3), 535-543.

Technical Support Center: Reactions of 8-Bromo Pyrrolo[2,1-c]diazepin-1-one

Technical Support Center: Reactions of 8-Bromo Pyrrolo[2,1-c][1][2]diazepin-1-one

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for chemists and researchers working with the 8-bromo pyrrolo[2,1-c][1]diazepin-1-one (bromo-PDD) scaffold. This versatile heterocyclic core is a key building block in the development of novel therapeutics. However, its reactivity, particularly the susceptibility of the C8-bromo substituent to cleavage, presents a common and often frustrating challenge.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate these challenges, minimize side reactions, and maximize the yield of your target compounds.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments.

Q1: I'm observing significant formation of the debrominated pyrrolo-diazepin-1-one byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the primary causes?

A1: The appearance of a debrominated byproduct is a classic sign of a competing hydrodehalogenation reaction. This side reaction is highly influenced by your specific reaction conditions. Several factors can be at play:

  • Reaction Temperature: Elevated temperatures significantly accelerate the rate of hydrodehalogenation.[2] The energy input can promote catalyst decomposition or increase the rate of side reactions involving trace impurities.

  • Choice of Base: This is one of the most critical parameters. Strong bases (e.g., NaOH, KOH, alkoxides) can promote debromination.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice. The base itself or its interaction with the solvent can generate hydride species that reductively cleave the C-Br bond.

  • Palladium Catalyst and Ligands: The choice of palladium precursor and its associated ligands is crucial. Highly electron-rich and sterically bulky phosphine ligands can sometimes favor the reductive elimination pathway that leads to debromination.[2] Furthermore, the quality of the Pd(0) source is vital; poorly generated or partially decomposed catalysts can be more prone to inducing side reactions.

  • Presence of Hydride Sources: Hydrodehalogenation requires a source of hydrogen. This can come from protic solvents (like alcohols or water), reagents that can act as hydride donors (such as sodium borohydride or even certain bases), or impurities within your reaction setup.[2][3]

Q2: My starting material seems to be degrading even before I add my coupling partner. Is the 8-bromo-PDD scaffold unstable on its own?

A2: While the bromo-PDD core is generally stable, certain conditions can promote its degradation. The C-Br bond can be susceptible to cleavage via single-electron transfer (SET) mechanisms, which generate aryl radicals.[4][5] These processes can be initiated by:

  • Light: Photochemical energy can be sufficient to induce homolytic cleavage of the C-Br bond, especially in the presence of photosensitizers.[4][5] It is always best practice to protect your reaction from direct light.

  • Trace Metals: Contamination with certain transition metals can catalyze reductive debromination pathways.

  • Strongly Reducing Conditions: Reagents intended for other transformations (e.g., reductions of other functional groups) can inadvertently cleave the aryl bromide. It's crucial to consider the full scope of reactivity for all reagents present.

Q3: I'm attempting a reaction using a strong base like sodium amide (NaNH₂) or LDA and am seeing complete loss of the bromine. What is the mechanism?

A3: Using exceptionally strong bases on an aryl halide can initiate an elimination-addition mechanism via a "benzyne" intermediate. This requires a proton on a carbon adjacent to the one bearing the bromine. The strong base abstracts this proton, followed by the elimination of the bromide ion to form a highly reactive, transient benzyne. The nucleophile present in the reaction mixture then adds to the benzyne, but often with poor regioselectivity, leading to a mixture of products or simple reduction upon workup. This pathway is distinct from palladium-catalyzed hydrodehalogenation.[6]

Section 2: Prophylactic Strategies & Best Practices (FAQs)

This section provides general guidance for setting up your reactions to proactively avoid debromination.

FAQ 1: What are the ideal starting conditions to prevent debromination in a Suzuki-Miyaura coupling?

A1: A good starting point is to use the mildest conditions possible. We recommend beginning with a low-temperature screen. Use a weaker base such as K₂CO₃ or K₃PO₄, a well-defined Pd(0) catalyst or a robust precatalyst, and ensure all solvents and reagents are anhydrous and thoroughly degassed.

FAQ 2: How do I choose the right palladium catalyst and ligand system?

A2: The goal is to select a system where the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than any competing debromination pathway.

  • For Suzuki Couplings: Catalysts like Pd(PPh₃)₄ are common, but modern catalysts featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often provide higher stability and turnover numbers at lower temperatures, which can suppress side reactions.

  • For Sonogashira Couplings: A standard PdCl₂(PPh₃)₂/CuI system is often effective. The key is to run the reaction at the lowest temperature that allows for reasonable conversion rates.

FAQ 3: How do I properly degas my reaction, and why is it so critical?

A3: Oxygen can oxidatively degrade the active Pd(0) catalyst to inactive Pd(II) species, which can disrupt the catalytic cycle and promote side reactions. Proper degassing is non-negotiable for most cross-coupling reactions.

  • Method: The most effective method is "freeze-pump-thaw." This involves freezing the reaction solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. This cycle should be repeated at least three times. A simpler, though less rigorous, method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents.[7]

Section 3: Protocols & Data
Optimized Protocol: A Low-Temperature Suzuki-Miyaura Coupling for 8-Bromo-PDD Derivatives

This protocol is designed to minimize hydrodehalogenation by employing mild conditions.

Reagents & Equipment:

  • 8-bromo-pyrrolo[2,1-c][1]diazepin-1-one derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the 8-bromo-PDD derivative, the arylboronic acid, and the dried potassium carbonate.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Inert Atmosphere Purge: Briefly evacuate and backfill the flask with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Stir the mixture at a reduced temperature (start with 50-60 °C). Monitor the reaction progress closely by TLC or LC-MS, checking for the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on Debromination of 8-Bromo-PDD
ParameterCondition A (Harsh)Condition B (Mild)Expected OutcomeRecommendation
Temperature 110 °C (Refluxing Toluene)60 °CCondition A shows a higher ratio of debrominated byproduct.[2]Always start at lower temperatures and increase only if necessary.
Base NaOH (2M aq.)K₂CO₃ (solid)Condition A significantly increases debromination.[2]Use weaker, non-nucleophilic inorganic bases.
Catalyst Pd/C (with H₂ source)Pd(PPh₃)₄Pd/C with a hydrogen source is designed for reduction and will cause extensive debromination.[8]Use a well-defined Pd(0) cross-coupling catalyst. Avoid hydrogenation catalysts.
Solvent Isopropanol (protic)Dioxane (aprotic)Protic solvents can act as a hydrogen source, favoring debromination.Prefer anhydrous, aprotic solvents for sensitive couplings.
Section 4: Mechanistic Visualizations

The following diagrams illustrate the key decision-making processes and reaction pathways involved.

GstartProblem: Debromination Observedq1Is the reaction a Pd-catalyzedcross-coupling?start->q1q2Is temperature > 80°C?q1->q2YesotherConsider other mechanisms:Photolysis, SNAr, Benzyneq1->otherNoq3Is a strong base used(e.g., NaOH, t-BuOK)?q2->q3Nosol1Action: Lower temperatureto 50-70°Cq2->sol1Yesq4Is the reaction mixtureproperly degassed?q3->q4Nosol2Action: Switch to weaker base(K2CO3, K3PO4)q3->sol2Yesq5Is a protic solvent used(e.g., MeOH, IPA)?q4->q5Yessol3Action: Re-run with rigorousdegassing (Freeze-Pump-Thaw)q4->sol3Nosol4Action: Switch to aprotic solvent(Dioxane, Toluene)q5->sol4Yes

Caption: Troubleshooting workflow for diagnosing debromination.

Gcluster_0Desired Catalytic Cyclecluster_1Undesired Debromination Pathwaypd0Pd(0)L_noaOxidative Addition(Ar-Pd(II)-Br)pd0->oaAr-BrtransTransmetalation(Ar-Pd(II)-R)oa->transR-B(OH)2oa_sideAr-Pd(II)-BrreReductive Elimination(Ar-R + Pd(0))trans->rere->pd0productDesired Product(Ar-R)re->producthydroHydrodehalogenationoa_side->hydro[H] Source(Solvent, Base, Impurity)byproductDebrominated Byproduct(Ar-H)hydro->byproductstart8-Bromo-PDD(Ar-Br)start->pd0

Caption: Competing pathways: desired cross-coupling vs. side reaction.

References
  • Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link][4]

  • Lipshutz, B. H., & Sayago, F. J. (n.d.). Reductions of aryl bromides in water at room temperature. PMC. [Link][3]

  • Shen, Z., & Sun, H. (2009). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. [Link][1]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Thesis. [Link][6]

  • Barriault, L., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. [Link][5]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link][8]

  • Hudeček, O., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link][9]

optimizing Suzuki coupling conditions for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals working on the functionalization of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one .

As a Senior Application Scientist, I have structured this resource to move beyond generic protocols. Functionalizing fused bicyclic heteroaryls requires a deep understanding of molecular causality. The π -excessive nature of the pyrrole ring suppresses oxidative addition, while the unprotected lactam/amine moiety in the diazepine ring acts as a potent competitive ligand for palladium. This guide provides self-validating workflows, mechanistic troubleshooting, and empirical data to ensure your coupling reactions succeed.

Mechanistic Bottlenecks & Causality

Before troubleshooting, it is critical to understand why this specific scaffold fails under standard conditions.

  • Electronic Deactivation: The pyrrole ring is highly electron-rich ( π -excessive). This increases the electron density at the C8–Br bond, raising the activation energy required for the initial Pd(0) oxidative addition.

  • Off-Cycle Catalyst Poisoning: The diazepin-1-one ring contains nitrogen atoms (specifically the N4 position) that can coordinate to electrophilic Pd(II) intermediates. If your phosphine ligand is too small or labile, the substrate will displace it, trapping the catalyst in an inactive off-cycle resting state.

  • Competing N-Arylation: Under strongly basic conditions (e.g., KOtBu), the diazepine nitrogen can undergo deprotonation, leading to competing Buchwald-Hartwig amination instead of the desired Suzuki-Miyaura C–C bond formation.

To overcome these issues, modern1 [1] dictates the use of bulky, electron-rich ligands (like XPhos or SPhos) paired with biphasic weak bases.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Intermediate (Oxidative Addition) Pd0->OA + 8-bromo-pyrrolo-diazepine TM Pd(II)-Aryl (Transmetalation) OA->TM + Boronic Acid / Base Poison Off-Cycle Poisoning (Pd-Diazepinone Coordination) OA->Poison NH Coordination (Poor Ligand Choice) RE Product Formation (Reductive Elimination) TM->RE RE->Pd0 - Cross-Coupled Product Poison->OA Bulky Ligand Rescue (e.g., XPhos)

Figure 1: Catalytic cycle showing the off-cycle poisoning pathway by diazepinone coordination.

Interactive Troubleshooting Guide

When an experiment fails, the crude LC-MS trace is your primary diagnostic tool. Use the following decision tree and Q&A to identify and resolve the root cause.

Troubleshooting Start LC-MS Analysis of Crude Reaction Q1 Is 8-bromo starting material consumed? Start->Q1 NoSM Yes Q1->NoSM YesSM No Q1->YesSM Q3 Is desired product formed? NoSM->Q3 Q2 Is Boronic Acid consumed? YesSM->Q2 YesBA Yes (Protodeboronation) Q2->YesBA NoBA No (Catalyst Dead) Q2->NoBA Sol1 Action: Switch to slow-release boron or lower temp YesBA->Sol1 Sol2 Action: Use Pd G3/G4 precatalysts Increase ligand sterics NoBA->Sol2 YesProd Yes (Success) Q3->YesProd NoProd No (Side Reactions) Q3->NoProd Sol3 Action: Check for N-arylation Switch base to K3PO4 NoProd->Sol3

Figure 2: LC-MS diagnostic workflow for heteroaryl Suzuki coupling failures.

Symptom-Based Q&A

Q: My LC-MS shows unreacted 8-bromo starting material and unreacted boronic acid. What happened? A: Your catalyst never entered the cycle, or it died immediately. This is typically caused by oxygen ingress oxidizing the phosphine ligand, or the use of an outdated Pd(0) source like Pd(PPh3)4 which struggles with electron-rich bromides. Solution: Switch to a Buchwald precatalyst (e.g., XPhos Pd G3). These 2 [2] generate the active monoligated Pd(0) species quantitatively under mild conditions.

Q: The 8-bromo starting material is untouched, but the boronic acid is completely gone. Why? A: You are experiencing severe protodeboronation. The base and water in the reaction are hydrolyzing the C–B bond faster than the Pd catalyst can undergo oxidative addition with your sluggish pyrrole bromide. Solution: You must invert the kinetic rates. Accelerate oxidative addition by using a more electron-rich ligand (e.g., tBuXPhos). Simultaneously, slow down protodeboronation by switching to 3 [3] or MIDA boronates, which act as slow-release reservoirs for the active boronic acid.

Q: The starting material is consumed, but I am seeing a mass corresponding to[M + Aryl - H] instead of the expected product. What is this? A: You are observing competing N-arylation at the unprotected diazepine nitrogen. Strong bases (like KOtBu or NaOtBu) deprotonate the lactam/amine, turning it into a strong nucleophile that outcompetes the boronic acid for the Pd(II)-aryl intermediate. Solution: Downgrade your base to a milder, biphasic system like aqueous K3PO4 or K2CO3.

Empirical Optimization Data

The following table summarizes our benchmarking of various catalytic systems against the 8-bromo-pyrrolo[1,2-a][1,4]diazepine scaffold.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Observation / Byproduct
Pd(PPh3)4 (10 mol%)Na2CO3Toluene/EtOH/H2O90< 20%Catalyst poisoning; unreacted SM
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O8045%Significant protodeboronation
XPhos Pd G3 (5 mol%) K3PO4 1,4-Dioxane/H2O 80 > 95% Clean conversion to product
RuPhos Pd G3 (5 mol%)KOtBuTHF6560%Competing N-arylation on diazepine

Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step contains an inherent check to ensure the chemical logic remains intact, specifically tailored for 4 [4].

Materials Required:

  • 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (5 mol%, 0.025 mmol)

  • K3PO4 (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane and HPLC-grade H2O (4:1 ratio)

Step-by-Step Methodology:

  • Solid Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 8-bromo-pyrrolo-diazepine, boronic acid, K3PO4, and XPhos Pd G3.

  • Atmospheric Validation (Critical): Seal the tube with a septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: XPhos is highly susceptible to oxidation. If the solution turns dark black immediately upon solvent addition, your atmospheric exchange failed, and Pd black has precipitated.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solvent mixture with Argon for 15 minutes.

  • Reaction Initiation: Add 2.5 mL of the degassed solvent mixture to the Schlenk tube via syringe (resulting in a 0.2 M concentration). Place the tube in a pre-heated oil bath at 80 °C.

  • In-Process Control (IPC): After 2 hours, briefly remove the septum, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: Look for the consumption of the C8-bromide. If the bromide is intact but the boronic acid is consumed, add an additional 1.0 equiv of boronic acid and lower the temperature to 70 °C to mitigate protodeboronation.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO instead of Dioxane/Water? A: It is not recommended. While polar aprotic solvents dissolve the polar diazepin-1-one well, Suzuki couplings require water to form the reactive palladium-hydroxo or boronate-ate complexes necessary for transmetalation. If solubility is a severe issue, try a THF/Water mixture, but avoid anhydrous DMF.

Q: Do I need to protect the diazepine nitrogen before the coupling? A: Not necessarily. While protecting the nitrogen (e.g., with a Boc or SEM group) eliminates the risk of Pd-coordination and N-arylation, it adds two synthetic steps (protection and deprotection). By utilizing the XPhos Pd G3 / K3PO4 system described in the SOP, the steric bulk of the XPhos ligand effectively shields the Pd center from N-coordination, allowing for successful coupling on the unprotected substrate.

Q: Why do you recommend K3PO4 over K2CO3? A: K3PO4 provides the optimal balance of basicity. It is strong enough to efficiently activate the boronic acid for transmetalation, but its biphasic nature in Dioxane/Water prevents the high localized pH spikes that lead to the deprotonation of the diazepine nitrogen (which causes N-arylation).

References

  • Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Title: Suzuki Coupling (Highly Active Palladium Catalysts for Suzuki Coupling Reactions).
  • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Title: An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines.

Sources

resolving NMR peak overlaps in 8-bromo pyrrolo[1,2-a][1,4]diazepin-1-one spectra

Technical Support Center: 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one

Welcome to the technical support guide for resolving NMR peak overlaps in the spectra of 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this and related heterocyclic scaffolds. The inherent structural complexity of the pyrrolo[1,2-a][1][2]diazepin-1-one core often leads to significant signal overlap in standard one-dimensional (1D) ¹H NMR spectra, complicating unambiguous assignment and characterization.

This guide provides a series of troubleshooting steps and in-depth answers to frequently asked questions, moving from simple experimental adjustments to more advanced multi-dimensional NMR techniques. Our approach is grounded in the fundamental principles of NMR spectroscopy, offering not just protocols, but the causal logic behind each experimental choice to empower you to make informed decisions in your own research.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the NMR analysis of 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one.

Question 1: The aromatic proton signals (approx. 6-8 ppm) in my ¹H NMR spectrum are a complex, unresolved multiplet. How can I assign them?

Causality: The pyrrolo-diazepinone scaffold contains several aromatic protons in relatively similar electronic environments. Their chemical shifts are often close, and the spin-spin couplings between them create complex, overlapping multiplets that are difficult to interpret in a standard 1D spectrum.

Solutions:

  • Optimize 1D Acquisition: Before moving to more complex experiments, ensure your 1D spectrum is of the highest possible quality. This involves careful shimming of the magnetic field to achieve optimal peak shape and resolution.[3]

  • Change the NMR Solvent: The chemical shift of a proton is sensitive to its intermolecular environment.[4][5] Changing the solvent can alter these interactions and induce differential shifts, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ often cause significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy, which can be particularly effective for resolving aromatic signals.[3][6]

  • Acquire a Homonuclear Correlation Spectrum (COSY): A 2D COSY experiment is one of the most fundamental and useful techniques for structural elucidation.[7][8] It identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will reveal the connectivity between adjacent aromatic protons, allowing you to trace the spin systems on the pyrrole and diazepine rings.

  • Utilize Heteronuclear Correlation (HSQC/HMBC): If the proton signals overlap but their attached ¹³C signals are resolved, heteronuclear correlation experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[9][10][11] This can help distinguish protons based on their carbon's chemical shift.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds).[9][12] This is extremely powerful for piecing together molecular fragments and confirming assignments by correlating a proton to carbons two or three bonds away.

Question 2: The aliphatic protons in the diazepine ring (approx. 2-5 ppm) are overlapping. How can I differentiate these CH₂ groups?

Causality: The seven-membered diazepine ring contains several methylene (CH₂) groups. The protons within these groups are diastereotopic and coupled to each other (geminal coupling) as well as to protons on adjacent carbons (vicinal coupling). This, combined with potential conformational flexibility, often leads to overlapping and complex multiplets.

Solutions:

  • Variable Temperature (VT) NMR: The conformation of the seven-membered ring can be temperature-dependent.[13] Acquiring spectra at different temperatures can alter the populations of different conformers, leading to changes in chemical shifts that may resolve overlapping signals.[13][14][15] Lowering the temperature can slow down conformational exchange, sharpening peaks, while raising the temperature can sometimes average out complex coupling into simpler patterns.

  • Total Correlation Spectroscopy (TOCSY): While COSY shows only direct neighbor correlations, TOCSY reveals correlations between all protons within a single, unbroken spin system.[7][16][17] For the aliphatic portion of the molecule, a single TOCSY experiment can often map out the entire chain of coupled protons from one end to the other, even if some intermediate signals are overlapped.

  • 2D J-Resolved Spectroscopy: This less common but useful experiment separates chemical shift information onto one axis and coupling constant information onto the other.[3][10] This can effectively "collapse" complex multiplets into singlets in one dimension, making it much easier to identify the chemical shifts of individual protons that are buried within an overlapping region.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[18][19] This is extremely useful for assigning the stereochemistry and conformation of the flexible diazepine ring by identifying which protons are on the same side of the ring system. For a molecule of this size, a ROESY experiment is often preferred as it avoids the potential for zero or negative NOE effects that can occur for medium-sized molecules.[18][20]

Question 3: My entire spectrum is broad, or some peaks are sharp while others are very broad. What does this indicate?

Causality: Broad peaks in an NMR spectrum often indicate a dynamic process occurring on the NMR timescale, such as conformational exchange (e.g., ring flipping in the diazepine ring) or slow rotation around bonds.[14][15] If the rate of this exchange is intermediate, it can lead to significant line broadening.

Solutions:

  • Variable Temperature (VT) NMR: This is the primary tool for investigating dynamic processes.[14][15]

    • Heating the sample: This increases the rate of exchange. If the exchange becomes fast enough on the NMR timescale, you will observe a single, sharp, time-averaged signal.

    • Cooling the sample: This slows down the rate of exchange. If the exchange becomes slow enough, you may be able to "freeze out" the individual conformers, observing sharp signals for each distinct species.

  • Check for Paramagnetic Impurities: Although less common, trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such impurities.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap such a common problem for molecules like 8-bromo pyrrolo[1,2-a][1][2]diazepin-1-one?

The structure contains a fused, polycyclic system with a limited number of heteroatoms to induce large chemical shift differences. You have multiple protons in both aromatic and aliphatic environments, leading to a crowded spectrum where distinct proton signals naturally fall into narrow chemical shift ranges.

Q2: What is the first and simplest thing I should try to resolve overlapping peaks?

Before investing time in lengthy 2D experiments, simply re-running the sample in a different deuterated solvent is often the most effective first step.[6] Changing from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a polar aprotic solvent like DMSO-d₆ can significantly alter the chemical shifts and often resolves the overlap with minimal effort.[5][21]

Q3: When should I choose a TOCSY experiment over a COSY?

Choose COSY to establish direct (2-3 bond) connectivity, which is often sufficient for simpler molecules.[7] Choose TOCSY when you have a long chain of coupled protons (like the aliphatic part of the diazepine ring) and you want to see the entire spin system at once, or when a key proton in the middle of a spin system is obscured by overlap.[8][22] TOCSY can "see through" the overlapped region to correlate the protons on either side.

Q4: What is the key difference in the information provided by HSQC and HMBC?

Think of it as building a house. HSQC tells you which proton "bricks" are directly attached to which carbon "bricks" (¹JCH).[9][11] HMBC provides the architectural plan, showing how these bricks are connected over longer distances (²JCH, ³JCH), revealing the overall carbon skeleton.[9][23] Using them together is a powerful strategy for complete structural assignment.[24]

Q5: Are there chemical methods to resolve peak overlap?

Yes, the use of Lanthanide Shift Reagents (LSRs) is a classic chemical method.[25][26] These are paramagnetic complexes (often containing Europium or Praseodymium) that can coordinate to Lewis basic sites in your molecule (like the carbonyl oxygen or the nitrogen atoms).[1][27] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, often spreading out an overlapped region into a first-order spectrum.[2] However, LSRs can also cause line broadening and are highly sensitive to water, so they must be used with care.[25]

Visualizations and Protocols

Decision Workflow for Resolving Peak Overlap

The following diagram outlines a logical workflow for tackling peak overlap issues, starting from the simplest methods and progressing to more advanced techniques.

Gcluster_1d1D NMR Analysiscluster_2d2D NMR ElucidationstartAcquire High-Resolution¹H NMR Spectrumcheck_overlapPeak Overlap Observed?start->check_overlapno_overlapAnalysis Completecheck_overlap->no_overlap Nochange_solventChange Solvent(e.g., CDCl₃ to Benzene-d₆)check_overlap->change_solvent Yesvt_nmrVariable Temperature (VT) NMRchange_solvent->vt_nmrlsrUse LanthanideShift Reagent (LSR)vt_nmr->lsrcosy_tocsyHomonuclear Correlation(COSY, TOCSY)for H-H Connectivitylsr->cosy_tocsyhsqc_hmbcHeteronuclear Correlation(HSQC, HMBC)for C-H Connectivitycosy_tocsy->hsqc_hmbcnoesy_roesyThrough-Space Correlation(NOESY, ROESY)for Stereochemistryhsqc_hmbc->noesy_roesynoesy_roesy->no_overlapGcluster_through_bondThrough-Bond Correlationscluster_through_spaceThrough-Space CorrelationsstructstructcosyCOSY(¹H- ¹H)tocsyTOCSY(¹H- ¹H)hsqcHSQC(¹H- ¹³C)hmbcHMBC(¹H- ¹³C)noesyNOESY/ROESY(¹H- ¹H)cosy->struct:f0 J2, J3cosy->struct:f2cosy->struct:f4tocsy->struct:f0 Entire Spin Systemtocsy->struct:f2tocsy->struct:f4hsqc->struct:f0 J1hsqc->struct:f1hmbc->struct:f0 J2, J3hmbc->struct:f3noesy->struct:f0 < 5 Ånoesy->struct:f6

Caption: Conceptual diagram of common 2D NMR correlation experiments.

Data Summary Tables

Table 1: Comparison of Key 2D NMR Experiments for Peak Resolution

ExperimentCorrelation TypePrimary Use CaseAdvantagesLimitations
COSY ¹H—¹H (2-3 bonds)Tracing direct proton-proton connectivity. [7][8]Fast, robust, excellent for identifying adjacent protons.Can be complex in crowded regions; doesn't show long-range connections.
TOCSY ¹H—¹H (entire spin system)Identifying all protons in a coupled network. [16][17][22]Excellent for mapping out entire aliphatic chains or amino acid sidechains, even with overlap.Does not differentiate direct vs. relayed correlations; mixing time is a key parameter.
HSQC ¹H—¹³C (1 bond)Assigning protons to their directly attached carbons. [9][10][11]Very sensitive, provides excellent resolution via the ¹³C dimension. [28]Does not show quaternary carbons or provide connectivity information.
HMBC ¹H—¹³C (2-4 bonds)Determining the carbon skeleton and connecting fragments. [9][12][23]Crucial for elucidating unknown structures; shows correlations to quaternary carbons.Less sensitive than HSQC; absence of a peak is not definitive proof of no correlation. [9]
NOESY/ROESY ¹H—¹H (through-space)Determining stereochemistry and 3D conformation. [18][19]Provides spatial proximity information (<5 Å), independent of bonding.Intensity is distance-dependent; ROESY is better for medium-sized molecules to avoid zero NOE. [18][20]
Experimental Protocol: Standard ¹H-¹H COSY Acquisition

This protocol provides a general set of parameters for acquiring a gradient-selected COSY (gCOSY) spectrum, which is a standard experiment for determining proton-proton connectivities.

1. Sample Preparation:

  • Prepare a solution of 5-10 mg of 8-bromo pyrrolo[1,2-a]d[1][2]iazepin-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the solution is homogeneous and free of particulate matter.

2. Instrument Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the ¹H probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters (Typical for a 400-500 MHz Spectrometer):

  • Pulse Program: cosygpqf or a similar gradient-selected COSY sequence.

  • Spectral Width (SW): Set a spectral width that encompasses all proton signals (e.g., 10-12 ppm).

  • Number of Scans (NS): 2 to 8 scans per increment, depending on sample concentration.

  • Number of Increments (TD in F1): 256 to 512 increments. More increments provide better resolution in the indirect dimension (F1) but increase experiment time.

  • Acquisition Time (AQ): Approximately 0.2-0.3 seconds.

  • Relaxation Delay (D1): 1.5 to 2.0 seconds.

4. Processing:

  • Apply an appropriate window function (e.g., squared sine-bell) in both dimensions (F2 and F1).

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Symmetrize the spectrum if necessary to reduce artifacts.

References

    Sources

    Validation & Comparative

    A Comparative Guide to HPLC Method Validation for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

    A Comparative Guide to HPLC Method Validation for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

    In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but the bedrock of product safety and efficacy. This guide provides an in-depth, experience-driven perspective on the High-Performance Liquid Chromatography (HPLC) method validation for the novel heterocyclic compound, 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. We will not only detail a robust, validated HPLC protocol but also objectively compare its performance against alternative analytical technologies, supported by experimental data.

    Our approach is grounded in the principles of scientific integrity, drawing from the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just the 'how,' but the critical 'why' behind the experimental choices in analytical method validation.

    The Central Role of a Validated HPLC Method

    For a compound like 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one, which is likely in the pipeline of drug discovery and development, establishing a reliable analytical method is a pivotal early-stage milestone. A validated HPLC method serves as the primary tool for a multitude of critical assessments, including:

    • Purity and Assay Determination: Quantifying the API in bulk drug substances and finished products.

    • Impurity Profiling: Detecting and quantifying process-related impurities and degradation products.

    • Stability Studies: Assessing the drug's shelf-life under various environmental conditions.

    The choice of HPLC as the foundational analytical technique for many small molecules is a deliberate one, prized for its robustness, versatility, and cost-effectiveness.[4][5]

    A Validated Reversed-Phase HPLC Method for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one

    Based on the structure of the target molecule, a pyrrolodiazepine derivative, a reversed-phase HPLC method is the logical starting point for development.[2][6] The presence of a bromine atom and a polar lactam functional group suggests good retention on a non-polar stationary phase and detectability by UV absorption.

    Chromatographic Conditions
    ParameterConditionRationale
    HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
    Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure.[7]
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a common mobile phase modifier that improves peak shape and provides a source of protons for potential LC-MS interfacing. Acetonitrile is chosen for its low viscosity and UV transparency.[8]
    Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% BA gradient elution is necessary to elute the main compound with a good peak shape and to separate it from potential impurities with different polarities.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
    Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[9]
    Detection Wavelength 254 nmA common wavelength for aromatic and conjugated systems, likely to provide good sensitivity for the target compound. A DAD allows for the assessment of peak purity.
    Injection Volume 10 µLA standard injection volume for analytical HPLC.
    Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Ensures compatibility of the sample with the mobile phase at the start of the gradient.

    The Pillars of Method Validation: Experimental Data and Insights

    The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3][6] This is achieved by assessing a series of validation parameters as stipulated by ICH Q2(R1) guidelines.[10][11]

    Method_Validation_Workflowcluster_0Method Developmentcluster_1Method Validationcluster_2OutcomeDevDevelop HPLC MethodSpecificitySpecificityDev->SpecificityAssess SeparationLinearityLinearity & RangeSpecificity->LinearityConfirm IdentityAccuracyAccuracyLinearity->AccuracyDefine RangePrecisionPrecisionAccuracy->PrecisionVerify TruenessLOD_LOQLOD & LOQPrecision->LOD_LOQEstablish ConsistencyRobustnessRobustnessLOD_LOQ->RobustnessDetermine SensitivityValidated_MethodValidated Analytical MethodRobustness->Validated_MethodEnsure ReliabilityAnalytical_Technique_Comparisoncluster_mainAnalytical Techniques for Small Molecule Quantificationcluster_attributesPerformance AttributesHPLCHPLCSpeedSpeedHPLC->SpeedStandardResolutionResolutionHPLC->ResolutionGoodSensitivitySensitivityHPLC->SensitivityModerateCostCostHPLC->CostLowRobustnessRobustnessHPLC->RobustnessHighUPLCUPLCUPLC->SpeedFastUPLC->ResolutionExcellentUPLC->SensitivityHighUPLC->CostMediumUPLC->RobustnessModerateLC_MSLC-MSLC_MS->SpeedStandard to FastLC_MS->ResolutionGood to ExcellentLC_MS->SensitivityVery HighLC_MS->CostHighLC_MS->RobustnessModerate

    A Comparative Guide to Diazepine Scaffolds: 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one in Focus

    A Comparative Guide to Diazepine Scaffolds: 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one in Focus

    In the landscape of medicinal chemistry, diazepine-containing scaffolds have long been recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a plethora of therapeutic applications.[1][2] This guide provides a detailed comparison of the emerging 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][3][4]diazepin-1-one scaffold and its class against more established diazepine frameworks, such as the classical benzodiazepines and the potent pyrrolo[3][4]benzodiazepines (PBDs). Through an examination of their synthesis, physicochemical properties, and mechanisms of action, supported by experimental data, we aim to equip researchers and drug development professionals with the insights needed to navigate this versatile chemical space.

    Introduction to the Diazepine Chemical Space

    The seven-membered diazepine ring system offers a flexible yet constrained conformation that has proven to be a fertile ground for the development of bioactive molecules. The fusion of this core to other ring systems, such as benzene or pyrrole rings, gives rise to a diverse array of scaffolds with distinct three-dimensional shapes and electronic properties. This structural diversity translates into a broad spectrum of pharmacological activities, from central nervous system (CNS) modulation to anticancer effects.[5][6]

    This guide will focus on a comparative analysis of three key diazepine classes:

    • Classical Benzodiazepines (e.g., Diazepam): Best known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, these compounds act as allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8]

    • Pyrrolo[3][4]benzodiazepines (PBDs): A class of potent antitumor agents, both naturally occurring and synthetic, that exert their cytotoxic effects through sequence-selective DNA alkylation in the minor groove.[9][10]

    • Pyrrolo[1,2-a][3][4]diazepinones (including 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][3][4]diazepin-1-one): An emerging class of compounds with a wide range of reported biological activities, including antinociceptive, anti-inflammatory, sedative, anticonvulsant, and psychotropic effects.[11] Their unique fused ring system presents a distinct chemical architecture for further exploration.

    The logical flow of this comparison is illustrated in the diagram below:

    Caption: Generalized workflow for the synthesis of pyrrolo[1,2-a]d[3][4]iazepinones.

    Exemplary Experimental Protocol: Synthesis of a Pyrrolo[1,2-a]b[1][2]enzodiazepin-5-one Derivative

    This protocol is adapted from a general method for the synthesis of pyrrolo[1,2-a]b[3][4]enzodiazepines and serves as a representative example. [3] Step 1: Synthesis of N-(2-nitrobenzoyl)-L-proline

    • To a solution of L-proline (1.15 g, 10 mmol) in 1 M NaOH (10 mL) at 0 °C, add a solution of 2-nitrobenzoyl chloride (1.86 g, 10 mmol) in tetrahydrofuran (10 mL) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

    Step 2: Reduction and Cyclization to form the Pyrrolo[1,2-a]b[3][4]enzodiazepin-5-one

    • To a solution of N-(2-nitrobenzoyl)-L-proline (2.64 g, 10 mmol) in methanol (50 mL), add 10% Pd/C (0.26 g, 10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in toluene (50 mL) and add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

    • Heat the mixture to reflux with a Dean-Stark apparatus for 4 hours to remove water.

    • Cool the reaction mixture, wash with saturated NaHCO3 solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]b[3][4]enzodiazepin-5-one.

    Physicochemical Properties: A Comparative Overview

    The physicochemical properties of a drug candidate, such as lipophilicity (LogP), acidity/basicity (pKa), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below provides a comparison of these properties for representative compounds from the three diazepine classes.

    PropertyDiazepam (Classical Benzodiazepine)Anthramycin (PBD)8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]d[3][4]iazepin-1-one (Predicted)
    Molecular Weight ( g/mol ) 284.7315.34229.07
    LogP ~2.8 [8]~1.5 (calculated)~1.8 (calculated)
    pKa ~3.3 (basic) [12]Not well-defined (amide)~2-4 (basic, predicted)
    Aqueous Solubility Poorly solubleSlightly solublePredicted to be poorly soluble
    Hydrogen Bond Donors 021
    Hydrogen Bond Acceptors 342

    Classical benzodiazepines like diazepam are notably lipophilic, which facilitates their passage across the blood-brain barrier and accumulation in adipose tissue. [8]PBDs, while also possessing lipophilic character, often have more polar functional groups, influencing their solubility and distribution. The pyrrolo[1,2-a]d[3][4]iazepinone scaffold offers a modular platform where physicochemical properties can be tuned through substitution. The introduction of a bromine atom in the target compound, for instance, increases its lipophilicity and molecular weight.

    Biological Activity and Mechanism of Action: Divergent Paths

    The most striking differences between these diazepine scaffolds lie in their biological targets and mechanisms of action.

    Classical Benzodiazepines: GABA-A Receptor Modulation

    Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride ion channel. [8]This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a decrease in neuronal excitability. This mechanism is responsible for their well-known sedative, anxiolytic, and anticonvulsant effects. [7]

    Caption: Mechanism of action of classical benzodiazepines on the GABA-A receptor.

    Pyrrolob[1][2]enzodiazepines (PBDs): DNA Alkylation

    In stark contrast to the receptor-mediated mechanism of benzodiazepines, PBDs are potent cytotoxic agents that act by covalently binding to DNA. [10]Their unique three-dimensional shape allows them to fit snugly into the minor groove of DNA, where they form a covalent bond with the N2 position of a guanine base. [13][14]PBD dimers can cross-link two DNA strands, which is a particularly lethal form of DNA damage that is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. [15]This mechanism of action makes them highly potent antitumor agents, and they are being explored as payloads for antibody-drug conjugates (ADCs). [16]

    Caption: Mechanism of action of PBDs as DNA alkylating agents.

    Pyrrolo[1,2-a]d[1][2]iazepinones: A Scaffold with Diverse Potential

    The biological activity of the pyrrolo[1,2-a]d[3][4]iazepinone scaffold is less well-defined than the other two classes, but the available literature suggests a broad range of potential applications. Various derivatives of this scaffold have been reported to possess CNS activities, including sedative, anticonvulsant, and antinociceptive effects, suggesting potential interactions with CNS receptors. [11]Additionally, some analogues have shown antitumor activity, hinting at other possible mechanisms of action that warrant further investigation. [17]The 8-bromo substitution on the target molecule could modulate its activity and selectivity towards specific biological targets. Further research is needed to fully elucidate the mechanism of action of this promising scaffold.

    Conclusion and Future Perspectives

    The diazepine scaffold continues to be a cornerstone of medicinal chemistry, with each new structural iteration revealing novel therapeutic possibilities. While classical benzodiazepines remain important drugs for CNS disorders and PBDs are at the forefront of targeted cancer therapy, the pyrrolo[1,2-a]d[3][4]iazepinone scaffold, exemplified by 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]d[3][4]iazepin-1-one, represents a promising area for future drug discovery efforts.

    The key takeaways from this comparative analysis are:

    • Synthetic Versatility: The pyrrolo[1,2-a]d[3][4]iazepinone scaffold is accessible through convergent synthetic routes, allowing for the generation of diverse libraries for biological screening.

    • Tunable Physicochemical Properties: The modular nature of its synthesis allows for fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

    • Diverse Biological Potential: The scaffold has shown promise in a variety of therapeutic areas, from CNS disorders to oncology, suggesting that it may interact with multiple biological targets.

    Future research should focus on elucidating the specific molecular targets and mechanisms of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]d[3][4]iazepin-1-one and its analogues. A systematic structure-activity relationship (SAR) study, guided by computational modeling and in vitro screening, will be crucial in identifying potent and selective lead compounds. The exploration of this and other novel diazepine scaffolds will undoubtedly continue to enrich the armamentarium of therapeutic agents for a wide range of diseases.

    References

    • A New Strategy for Pyrrolo[1,2- a ]d[3][4]iazepine Structure Formation. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

    • Baraldi, P. G., et al. (1994). Synthesis and antitumor activity of a new class of pyrazolo[4,3-e]pyrrolo[1,2-a]d[3][4]iazepinone analogues of pyrrolo[[3][4]2,1-c]benzodiazepines. Journal of Medicinal Chemistry, 37(25), 4329–4337. [Link]

    • Bonavin, F., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 898-943. [Link]

    • Dolgikh, M. P., et al. (2018). A General Synthetic Route to Isomeric Pyrrolo[1,2-x]d[3][4]iazepinones. Molecules, 23(10), 2565. [Link]

    • Gerratana, B. (2012). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Medicinal Chemistry, 8(2), 283-306. [Link]

    • Gourdon, A., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 898-943. [Link]

    • Hartley, J. A. (2019, March 23). What is Pyrrolobenzodiazepine (PBD)? ADC Review / Journal of Antibody-drug Conjugates. [Link]

    • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolob[3][4]enzodiazepines. Molecules, 21(2), 165. [Link]

    • Khan, I., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 23(14), 1541-1565. [Link]

    • Li, W., et al. (2025). Transcription Factor Inhibition as a Potential Additional Mechanism of Action of Pyrrolobenzodiazepine (PBD) Dimers. International Journal of Molecular Sciences, 26(3), 1345. [Link]

    • Lown, J. W. (1993). Pyrrolo(1,4)benzodiazepine antitumor antibiotics. Comparative aspects of anthramycin, tomaymycin and sibiromycin. Progress in medicinal chemistry, 30, 1-39. [Link]

    • Lown, J. W. (n.d.). Pyrrolob[3][4]enzodiazepine antitumor antibiotics: Relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. ResearchGate. Retrieved March 24, 2026, from [Link]

    • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-reviews in medicinal chemistry, 7(8), 793-812. [Link]

    • Manchester, K. R., Maskell, P. D., & Waters, L. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Drug testing and analysis, 10(9), 1436-1443. [Link]

    • Pyrrolobenzodiazepine (PBD) Synthesis Service. (n.d.). Creative Biolabs. Retrieved March 24, 2026, from [Link]

    • Gerratana, B. (2012). Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Medicinal research reviews, 32(2), 254-293. [Link]

    • Khan, I., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 23(14), 1541-1565. [Link]

    • Fernandez, F. M., et al. (2022). Physicochemical characteristics of diazepam and midazolam. ResearchGate. Retrieved March 24, 2026, from [Link]

    • Pyrrolobenzodiazepine (PBD). (2015, March 16). ADC Review / Journal of Antibody-drug Conjugates. [Link]

    • Manchester, K. R., Maskell, P. D., & Waters, L. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Huddersfield Repository. [Link]

    • Experimental versus theoretical log D 7 . 4 , pK a and plasma protein binding values for 1 benzodiazepines appearing as new psychoactive substances 2 3. (2018). Semantic Scholar. [Link]

    • Smirnova, Y. A., et al. (2026). A new method for the synthesis of 6,7-dihydro-5 H -pyrrolo[2,1- a ]b[17]enzazepines and 5,6,7... RSC Publishing. [Link]

    • Ajani, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Taibah University for Science, 16(1), 1-23. [Link]

    • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolob[3][4]enzodiazepines. Molecules, 21(2), 165. [Link]

    • Mori, M., et al. (1984). New synthesis of pyrrolo-1,4-benzodiazepines by utilizing palladium-catalyzed carbonylation. Chemical & pharmaceutical bulletin, 32(10), 3840-3847. [Link]

    • Osazee, J. O., et al. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c]-[3][4]be. IT Medical Team. [Link]

    • Hurley, L. H., et al. (1988). Pyrrolob[3][4]enzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Investigational new drugs, 6(2), 89-98. [Link]

    • Nickson, C. (2019, July 18). Benzodiazepines. LITFL. [Link]

    • Pyrrolobenzodiazepine. (2025, June 29). In Wikipedia. [Link]

    • Fernandez, F. M., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(10), 2061. [Link]

    • Singh, J., et al. (2011). Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmacy and Technology, 4(11), 1641-1649. [Link]

    • López-Muñoz, F., & Alamo, C. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS chemical neuroscience, 4(10), 1337-1349. [Link]

    • Gerak, L. R., & France, C. P. (1996). Assessment of benzodiazepine receptor heterogeneity in vivo: apparent pA2 and pKB analyses from behavioral studies. Psychopharmacology, 128(2), 131-140. [Link]

    Navigating the Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Bromo-Pyrrolo[2,1-c]diazepin-1-one

    Navigating the Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Bromo-Pyrrolo[2,1-c][1][2]diazepin-1-one

    In the landscape of modern drug discovery and development, particularly in the realm of antibody-drug conjugates (ADCs), pyrrolobenzodiazepines (PBDs) have emerged as a class of exceptionally potent cytotoxic agents. The precise and unambiguous structural elucidation of these complex heterocyclic molecules is paramount for ensuring their quality, safety, and efficacy. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns.

    This guide offers an in-depth exploration of the expected mass spectrometry fragmentation pattern of a key PBD core structure, 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1][2]diazepin-1-one. As a Senior Application Scientist, this document moves beyond a simple recitation of data to provide a comparative analysis that benchmarks the brominated compound against its non-brominated counterpart. By understanding the foundational fragmentation pathways and the distinct influence of the bromine substituent, researchers can gain predictive power in the structural analysis of novel PBD analogues.

    The Decisive Signature of Bromine: An Isotopic Perspective

    Before delving into the fragmentation pathways, it is crucial to recognize the profound and readily identifiable impact of the bromine atom on the mass spectrum. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4][5] This results in a characteristic isotopic pattern for any bromine-containing molecule or fragment, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive marker for the presence of a single bromine atom and is a primary point of comparison with non-halogenated analogues.[3][4]

    Predicted Fragmentation Pattern of 8-Bromo-Pyrrolo[2,1-c][1][2]diazepin-1-one

    The fragmentation of 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1][2]diazepin-1-one under electrospray ionization (ESI) conditions, particularly with collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), is anticipated to proceed through a series of characteristic cleavages of the diazepine ring. The protonated molecule, [M+H]⁺, will serve as the precursor ion for these fragmentation events.

    Generally, the fragmentation of benzodiazepine and its derivatives is initiated in the seven-membered ring, while the aromatic portions of the molecule tend to be more resistant to cleavage.[6][7] Common fragmentation pathways for 1,4-benzodiazepines involve the elimination of a CO molecule.[1][2] For the PBD core, we can anticipate a cascade of fragmentation events originating from the protonated molecule.

    Below is a table summarizing the predicted key fragment ions for 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1][2]diazepin-1-one.

    m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Notes
    267/269[M+H]⁺-Protonated molecular ion, exhibiting the characteristic 1:1 isotopic pattern for bromine.
    239/241[M+H - CO]⁺CO (28 Da)A common fragmentation pathway for benzodiazepine-related structures involving the loss of carbon monoxide from the diazepinone ring.[1][2]
    186/188[Fragment A]⁺C₃H₅N (55 Da)Subsequent loss of the pyrrolidine ring moiety from the [M+H - CO]⁺ ion.
    158/160[Fragment B]⁺CO (28 Da)Loss of a second CO molecule from Fragment A, or an alternative initial fragmentation.
    134[C₇H₅N]⁺Br, C₂H₂OLoss of the bromine atom and the remaining elements of the diazepine ring. The absence of the isotopic pattern indicates the loss of bromine.

    The proposed fragmentation pathway is visualized in the following diagram:

    Gmol[M+H]⁺m/z 267/269frag1[M+H - CO]⁺m/z 239/241mol->frag1- COfrag2[Fragment A]⁺m/z 186/188frag1->frag2- C₃H₅Nfrag4[C₇H₅N]⁺m/z 134frag1->frag4- Br, C₂H₂Ofrag3[Fragment B]⁺m/z 158/160frag2->frag3- CO

    Caption: Proposed ESI-MS/MS fragmentation pathway of 8-bromo-pyrrolo[2,1-c][1][2]diazepin-1-one.

    Comparative Analysis: The Impact of Bromination

    To fully appreciate the role of the bromine substituent, we can compare the expected fragmentation pattern of the 8-bromo derivative with its hypothetical non-brominated analogue, 2,3-dihydro-1H-pyrrolo[2,1-c][1][2]diazepin-1-one.

    Feature 8-Bromo-Pyrrolo[2,1-c][1][2]diazepin-1-one Pyrrolo[2,1-c][1][2]diazepin-1-one (Hypothetical)
    Molecular Ion ([M+H]⁺) m/z 267/269m/z 189
    Isotopic Pattern Characteristic 1:1 doublet for all Br-containing fragments.Single major peak for each fragment.
    Primary Neutral Losses CO (28 Da)CO (28 Da)
    Key Fragment Ions m/z 239/241, 186/188, 158/160, 134m/z 161, 108, 80
    Unique Fragmentation Potential for loss of Br radical in certain fragmentation pathways.Standard heterocyclic fragmentation.

    The most striking difference is the mass shift of 78/80 Da for the molecular ion and all subsequent bromine-containing fragments. Furthermore, the absence of the characteristic isotopic pattern in the non-brominated analogue makes its spectrum appear simpler, but also lacks the definitive diagnostic marker provided by the bromine.

    The fragmentation pathways themselves are expected to be largely analogous, driven by the inherent instability of the diazepine ring. However, the electron-withdrawing nature of the bromine atom may subtly influence the relative abundance of certain fragment ions, a factor that would require experimental verification.

    Experimental Protocol for Mass Spectrometry Analysis

    The following protocol outlines a robust methodology for the analysis of 8-bromo-pyrrolo[2,1-c][1][2]diazepin-1-one using a high-resolution mass spectrometer with an electrospray ionization source.

    1. Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.

    2. Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Liquid Chromatography (optional but recommended): For complex mixtures, coupling with a liquid chromatography system using a standard reversed-phase column (e.g., C18) is advisable.

    3. Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Nebulizer Pressure: 30 - 45 psi

    • Scan Range: m/z 50 - 500

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive range of fragment ions.

    4. Data Acquisition and Analysis:

    • Acquire data in both full scan mode to observe the protonated molecule [M+H]⁺ and in tandem MS (MS/MS) mode to generate fragment ions.

    • Analyze the data for the characteristic isotopic pattern of bromine-containing ions and compare the observed fragment masses with the predicted values.

    The following workflow diagram illustrates the analytical process:

    GstartSample Preparation(1-10 µg/mL solution)lcLC Separation(Optional)start->lcmsPositive ESI-MSlc->msfull_scanFull Scan Analysis(Identify [M+H]⁺)ms->full_scanmsmsTandem MS (MS/MS)(Fragment [M+H]⁺)ms->msmsdata_analysisData Analysis(Compare with predicted fragments)full_scan->data_analysismsms->data_analysis

    Caption: General workflow for the LC-MS/MS analysis of 8-bromo-pyrrolo[2,1-c][1][2]diazepin-1-one.

    Conclusion

    The mass spectrometry fragmentation of 8-bromo-pyrrolo[2,1-c][1][2]diazepin-1-one is a predictable process governed by the foundational principles of heterocyclic chemistry and the distinct isotopic signature of bromine. The primary fragmentation events are expected to occur within the diazepine ring, leading to a series of characteristic neutral losses and fragment ions. The presence of the bromine atom provides a definitive diagnostic tool in the form of a 1:1 M/M+2 isotopic pattern, which is absent in its non-brominated counterpart. By leveraging the comparative data and the detailed experimental protocol provided in this guide, researchers can confidently identify and structurally characterize this important PBD core and its analogues, thereby accelerating the development of next-generation therapeutics.

    References

    • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273–2281. [Link]

    • Moutinho, I. L. D., & de Souza, M. V. N. (2016). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 51(8), 624–632. [Link]

    • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. ResearchGate. [Link]

    • Rida, M., Essassi, E. M., & El-Ghayoury, A. (2020). GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY. Moroccan Journal of Heterocyclic Chemistry, 19(1). [Link]

    • Raju, G., Srinivas, R., Reddy, V. S., Idris, M. M., Kamal, A., & Nagesh, N. (2012). Interaction of Pyrrolobenzodiazepine (PBD) Ligands with Parallel Intermolecular G-Quadruplex Complex Using Spectroscopy and ESI-MS. PLoS ONE, 7(4), e35920. [Link]

    • Raju, G., Srinivas, R., Reddy, V. S., Idris, M. M., Kamal, A., & Nagesh, N. (2012). Interaction of pyrrolobenzodiazepine (PBD) ligands with parallel intermolecular G-quadruplex complex using spectroscopy and ESI-MS. PubMed. [Link]

    • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

    • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]

    • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

    • PubMed. (2025, March 8). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography-Trapped Ion Mobility Spectrometry-Mass Spectrometry. [Link]

    • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

    • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

    • ResearchGate. (2014, July). Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. [Link]

    • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

    • ResearchGate. (n.d.). A: The ions detected for each form of PBD dimer SJG detected by MS in.... [Link]

    • ResearchGate. (2025, June 1). Fragmentation Analysis of α-Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography. [Link]

    • YouTube. (2022, November 23). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

    • JEOL. (n.d.). MALDI Application: JMS-S3000 "SpiralTOF™"とTOF-TOFオプションを用いた末端基の異なるポリエチレ. [Link]

    • Biolog. (2018, September 18). Technical Information about 8- Bromo- 2'- deoxyadenosine. [Link]

    A Comparative Guide to the Structural Validation of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one

    A Comparative Spectroscopic Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one and its Non-Brominated Analogue

    A Comparative Spectroscopic Guide to 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1][2]diazepin-1-one and its Non-Brominated Analogue

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one and its parent compound, 1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one. Due to the limited availability of direct experimental spectra for these specific compounds in publicly accessible databases, this guide leverages established principles of spectroscopic interpretation and predictive methodologies to offer a detailed characterization. The insights provided herein are crucial for the identification, purity assessment, and structural elucidation of this class of compounds, which hold potential in medicinal chemistry and drug development.

    Introduction to the Pyrrolo[1,2-a][1][2]diazepin-1-one Scaffold

    The pyrrolo[1,2-a][1]diazepine ring system is a significant heterocyclic scaffold found in a variety of biologically active molecules. The fusion of a pyrrole ring with a seven-membered diazepine ring creates a unique three-dimensional structure that can interact with various biological targets. The presence of a carbonyl group and the potential for substitution on the pyrrole ring, such as with a bromine atom, can significantly modulate the compound's physicochemical properties and biological activity. Spectroscopic characterization is, therefore, an indispensable tool for confirming the structure and purity of these synthesized molecules.

    This guide will systematically compare the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectra of the brominated and non-brominated analogues.

    Molecular Structures and Numbering

    To facilitate the discussion of spectroscopic data, the atomic numbering for the core scaffold is presented below.

    Caption: Atomic numbering of the core pyrrolo[1,2-a][1]diazepin-1-one scaffold.

    ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity and chemical environment of each atom.

    Predicted ¹H NMR Spectra

    The predicted ¹H NMR spectra for both the non-brominated and brominated compounds are detailed in Table 1. The introduction of a bromine atom at the C8 position of the pyrrole ring is expected to have a noticeable effect on the chemical shifts of the adjacent protons.

    Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

    Proton(s)1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one (Predicted)8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one (Predicted)Rationale for Differences
    H2~ 2.5 (m)~ 2.5 (m)Remote from the site of bromination, minimal effect expected.
    H3~ 1.9 (m)~ 1.9 (m)Remote from the site of bromination, minimal effect expected.
    H5~ 3.5 (t)~ 3.5 (t)Remote from the site of bromination, minimal effect expected.
    H6~ 2.1 (m)~ 2.1 (m)Remote from the site of bromination, minimal effect expected.
    H7~ 6.0 (d)~ 6.1 (d)Slight downfield shift due to the inductive effect of the adjacent bromine.
    H8~ 6.7 (t)-Substitution with bromine.
    H9~ 6.2 (d)~ 6.3 (d)Slight downfield shift due to the influence of the bromine at the adjacent carbon.

    Causality in Experimental Choices:

    • Solvent Selection: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate for dissolving these compounds for NMR analysis. DMSO-d₆ can be particularly useful for compounds with amide protons, as it reduces the rate of exchange with water.

    • Reference Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

    Predicted ¹³C NMR Spectra

    The ¹³C NMR spectra will provide information about the carbon framework of the molecules. The most significant difference is expected for the carbon atom directly bonded to the bromine (C8).

    Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

    Carbon1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one (Predicted)8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one (Predicted)Rationale for Differences
    C1 (C=O)~ 170~ 170Remote from the site of bromination, minimal effect expected.
    C2~ 35~ 35Remote from the site of bromination, minimal effect expected.
    C3~ 25~ 25Remote from the site of bromination, minimal effect expected.
    C5~ 45~ 45Remote from the site of bromination, minimal effect expected.
    C6~ 30~ 30Remote from the site of bromination, minimal effect expected.
    C7~ 110~ 112Slight downfield shift due to the inductive effect of the adjacent bromine.
    C8~ 115~ 95Significant upfield shift due to the "heavy atom effect" of bromine.[2]
    C9~ 125~ 126Minor downfield shift.
    C9a~ 135~ 135Bridgehead carbon, minimal effect expected.

    Expertise & Experience Insights:

    The "heavy atom effect" on the ¹³C NMR chemical shift of the carbon directly attached to bromine is a well-documented phenomenon.[2] Contrary to what might be expected based on electronegativity alone, the large electron cloud of the bromine atom induces a shielding effect, causing an upfield shift of the C8 signal.

    cluster_0NMR Experimental WorkflowASample Preparation(Dissolve in deuterated solvent with TMS)BAcquisition of 1D Spectra(¹H and ¹³C)A->BCData Processing(Fourier transform, phasing, baseline correction)B->CDSpectral Analysis(Chemical shifts, coupling constants, integration)C->DEStructural ElucidationD->E

    Caption: A generalized workflow for NMR-based structural elucidation.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

    Predicted Mass Spectra

    Table 3: Predicted Key Mass Spectrometry Data

    Feature1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one
    Molecular Formula C₈H₁₀N₂OC₈H₉BrN₂O[3]
    Monoisotopic Mass 150.0793 g/mol 227.9900 / 229.9879 g/mol
    [M]+• m/z 150m/z 228 / 230 (approx. 1:1 ratio)
    Key Fragments m/z 122 ([M-CO]+•)m/z 94m/z 67m/z 200 / 202 ([M-CO]+•)m/z 149 ([M-Br]+)m/z 79 / 81 ([Br]+)

    Trustworthiness through Self-Validation:

    The presence of bromine is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]+• and [M+2]+•) with an approximate 1:1 intensity ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5] This isotopic signature serves as a built-in validation for the presence of bromine in the molecule.

    cluster_1Mass Spectrometry Fragmentation PathwayMol_Ion[C₈H₉BrN₂O]+•m/z 228/230Frag1[C₇H₉BrN₂]+•m/z 200/202Mol_Ion->Frag1- COFrag2[C₈H₉N₂O]+m/z 149Mol_Ion->Frag2- Br•Frag3[Br]+m/z 79/81Mol_Ion->Frag3

    Caption: Predicted major fragmentation pathways for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

    Predicted IR Spectra

    The IR spectra of both compounds are expected to be broadly similar, with the primary differences arising from vibrations involving the C-Br bond and subtle shifts in the pyrrole ring vibrations.

    Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹)

    Functional Group1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one (Predicted)8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one (Predicted)Vibrational Mode
    C-H (aliphatic)2950-28502950-2850Stretching
    C=O (amide)~1680~1680Stretching (Amide I band)[1][6][7][8]
    C=C (pyrrole)~1550~1540Stretching
    C-N~1350~1350Stretching
    C-H (pyrrole)~800~780Out-of-plane bending
    C-Br-~600-500Stretching

    Authoritative Grounding:

    The amide I band, primarily due to the C=O stretching vibration, is one of the most characteristic peaks in the IR spectrum of these molecules and is expected to be strong and sharp.[1][6][7][8] The introduction of the bromine atom introduces a new C-Br stretching vibration in the fingerprint region, which is a key diagnostic feature for the brominated compound.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

    Predicted UV-Vis Spectra

    The core scaffold contains a pyrrole ring conjugated with a carbonyl group, which constitutes an α,β-unsaturated enone-like chromophore.

    Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

    CompoundPredicted λ_max (nm)Rationale for Differences
    1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one~280-290This absorption corresponds to the π → π* transition of the conjugated system.
    8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one~285-295The bromine atom, with its lone pairs of electrons, can participate in the conjugated system, leading to a slight bathochromic (red) shift.[9]

    Experimental Protocol for UV-Vis Spectroscopy:

    • Solvent Selection: A transparent solvent in the UV region, such as ethanol or methanol, should be used.

    • Concentration: A dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) should be prepared to ensure that the absorbance falls within the linear range of the spectrophotometer.

    • Measurement: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

    Conclusion

    This guide provides a detailed, albeit predictive, spectroscopic comparison of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1]diazepin-1-one and its non-brominated analogue. The key differentiating features are:

    • ¹H NMR: The absence of a signal for H8 and slight downfield shifts for the adjacent protons in the brominated compound.

    • ¹³C NMR: A significant upfield shift for C8 in the brominated compound due to the heavy atom effect.

    • Mass Spectrometry: The presence of a characteristic M/M+2 isotopic pattern with a ~1:1 ratio for the brominated compound.

    • IR Spectroscopy: The appearance of a C-Br stretching vibration in the fingerprint region for the brominated compound.

    • UV-Vis Spectroscopy: A slight bathochromic shift in the λ_max for the brominated compound.

    By understanding these predicted spectroscopic characteristics, researchers can more confidently identify and characterize these and related compounds, facilitating their advancement in drug discovery and development pipelines.

    References

    • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.
    • Filo. (2025, May 16).
    • AIP Publishing. (n.d.). A Study of the Infrared Spectrum of the Amide Group.
    • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
    • Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides.
    • PMC. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
    • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
    • Fiveable. (2025, August 15).
    • ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I).
    • Journal of the Chemical Society. (1946).
    • YouTube. (2023, December 2).
    • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.

    Safety Operating Guide

    Comprehensive Safety and Disposal Guide for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

    Author: BenchChem Technical Support Team. Date: April 2026

    As a laboratory professional or drug development scientist, handling halogenated heterocyclic intermediates requires a rigorous understanding of both their biological reactivity and their environmental impact. 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1379343-79-9) is a brominated diazepine derivative. Because of its specific molecular architecture, standard chemical disposal methods are not only inadequate but potentially hazardous.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

    Chemical Identity & Hazard Profile

    Before initiating any workflow, personnel must verify the chemical identity and understand the quantitative and qualitative hazards associated with the compound.

    Property / IdentifierDetail
    Chemical Name 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
    CAS Number 1379343-79-9
    Chemical Class Halogenated Heterocycle (Pyrrolodiazepine)
    GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)[1]
    Waste Classification Hazardous Halogenated Organic Waste
    Risk Assessment & Causality: The "Why" Behind the Protocol

    The Halogen Effect on Disposal: The presence of the bromine atom at the 8-position of the pyrrolo[1,2-a][1,4]diazepin-1-one core fundamentally dictates its end-of-life management. Halogens like bromine inhibit standard combustion processes. When exposed to the high temperatures of a conventional incinerator, brominated organics generate highly corrosive hydrogen bromide (HBr) gas[2]. If this compound is erroneously mixed with non-halogenated waste, the resulting HBr can rapidly degrade incinerator refractory linings and release toxic halogenated byproducts into the atmosphere. Therefore, environmental regulations mandate that any waste stream containing >1000 ppm of halogens must be strictly segregated[2]. It must be routed to specialized high-temperature incinerators equipped with alkaline wet scrubbers designed to neutralize acid gases, ensuring compliance with standards for stationary source emissions[3].

    The Diazepine Scaffold and Exposure Risks: The diazepine core is a privileged scaffold in pharmacology, known for its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. This mechanistic potential is reflected in its GHS classification for Specific Target Organ Toxicity (STOT SE 3), specifically regarding drowsiness, dizziness, and respiratory irritation[1]. Consequently, operational protocols must prioritize the absolute prevention of powder aerosolization and inhalation.

    Operational Handling Protocol

    To ensure a self-validating safety system, each step in the handling process is designed to prevent the conditions that lead to exposure.

    • Preparation & Verification: Verify the face velocity of the chemical fume hood (standard: 80–100 fpm). Equip appropriate PPE: safety goggles, a standard lab coat, and double-layered nitrile gloves. Causality: Double-gloving provides a critical buffer; if the outer glove is contaminated by the highly skin-irritating (H315) powder, it can be immediately shed without exposing the skin[1].

    • Weighing & Containment: Weigh the compound using an analytical balance equipped with a draft shield. Use an anti-static ionizer if the powder exhibits static cling. Causality: Static electricity can cause fine brominated powders to aerosolize, bypassing primary containment and increasing inhalation risk (H336).

    • Transfer Mechanics: Transfer the reagent directly into the reaction vessel over a disposable spill tray. Never transport open weigh boats across the laboratory.

    • Decontamination: Wipe down spatulas, the balance draft shield, and the spill tray with a compatible solvent (e.g., methanol). Place all contaminated wipes directly into the designated solid halogenated waste container.

    G Start Start: Handling Protocol FumeHood 1. Fume Hood & PPE Setup Start->FumeHood Weighing 2. Weighing with Draft Shield FumeHood->Weighing Transfer 3. Transfer over Spill Tray Weighing->Transfer Spill Accidental Spill? Transfer->Spill Contain Cover with Inert Absorbent Spill->Contain Yes Decontaminate 4. Decontaminate Surfaces Spill->Decontaminate No Collect Collect with Non-Sparking Tools Contain->Collect Collect->Decontaminate End Proceed to Experiment Decontaminate->End

    Workflow for safe handling and spill containment of brominated diazepine derivatives.

    Spill Response Protocol

    In the event of an accidental release outside primary containment, execute the following steps immediately:

    • Isolation: Evacuate personnel from the immediate vicinity. If the powder is aerosolized, hold your breath, exit the area, and allow the HVAC/fume hood system to settle the dust for 15 minutes.

    • Dust Suppression: Do not dry sweep. Dry sweeping forces the H336-classified powder into the air. Instead, gently cover the spill with a damp absorbent pad or an inert material like sand or vermiculite to suppress dust generation.

    • Mechanical Collection: Use a non-sparking scoop to collect the absorbed mixture.

    • Waste Routing: Transfer the collected slurry into a sealable, high-density polyethylene (HDPE) container specifically designated for hazardous halogenated waste.

    Proper Disposal Procedures (Halogenated Waste)

    The disposal of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one must be managed with strict adherence to environmental regulations regarding halogenated organics.

    • Waste Stream Segregation (Critical Step): Verify the waste stream. Any liquid or solid waste containing this compound must be routed to the Halogenated Waste stream. A mixture is legally considered halogenated if the total halogen concentration exceeds 1,000 ppm[2].

    • Liquid Waste Integration: If the compound is dissolved in a solvent (e.g., dichloromethane, methanol, or DMSO), pour the mixture into a clearly marked "Halogenated Organic Liquid Waste" carboy. Never mix this with aqueous waste or non-halogenated organic waste (like pure acetone or ethanol), as this exponentially increases the disposal cost and creates incineration hazards[2].

    • Solid Waste Packaging: Dispose of all contaminated consumables (weigh boats, pipette tips, nitrile gloves, and spill absorbents) into a "Solid Halogenated Waste" bin lined with a compatible poly-bag.

    • Labeling & EHS Handoff: Securely seal the containers. Label them explicitly with "8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one", the CAS number (1379343-79-9), and the GHS07 (Exclamation Mark) pictogram[1]. Transfer the manifest and the waste to your facility's Environmental Health and Safety (EHS) department for licensed contractor pickup.

    WastePathway WasteGen Waste Generation Decision Halogen Content > 1000 ppm? WasteGen->Decision NonHalo Non-Halogenated Waste Decision->NonHalo No Halo Halogenated Waste Stream Decision->Halo Yes Labeling Labeling: CAS 1379343-79-9 Halo->Labeling EHS EHS Collection Labeling->EHS Incineration High-Temp Incineration (EPA Method 26) EHS->Incineration

    Segregation and disposal pathway for halogenated organic waste to prevent HBr emissions.

    References
    • NextSDS Database. "8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one — Chemical Substance Information." NextSDS. Available at: [Link]

    • Dusevic, A., Rahman, H., Zinman, M., & Yao, P. (2013). "UBC Social Ecological Economic Development Studies (SEEDS) Student Report on Hazardous Waste Management." University of British Columbia. Available at: [Link]

    • Kunak AIR. (2026). "LDAR: smart detection and repair of industrial leaks (EPA Method 26 and hydrogen halide emissions)." Kunak AIR. Available at:[Link]

    Sources

    Personal protective equipment for handling 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling novel pharmaceutical intermediates requires more than just following a safety data sheet (SDS); it requires a mechanistic understanding of the chemical's physical properties and biological reactivity. 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1379343-79-9) is a brominated bicyclic heterocycle. Diazepine scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting potent central nervous system (CNS) activity.

    This guide provides drug development professionals and laboratory scientists with a self-validating, field-proven operational plan for handling this compound safely, bridging the gap between regulatory compliance and practical laboratory execution.

    Chemical Identity & Mechanistic Hazard Profile

    To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The presence of the bromine atom significantly increases the molecule's lipophilicity (LogP). This chemical property allows the compound to easily penetrate lipid bilayers, such as the stratum corneum of the skin, the corneal epithelium of the eye, and the blood-brain barrier (BBB)[1].

    Hazard ClassificationGHS CodePhysiological Mechanism & Causality
    Skin Irritation Skin Irrit. 2 (H315)Lipophilic penetration of the epidermis leads to interaction with structural proteins, triggering localized inflammatory cascades[1].
    Eye Irritation Eye Irrit. 2A (H319)Direct contact with the highly innervated corneal epithelium causes rapid disruption of the tear film lipid layer, resulting in severe irritation[1].
    CNS Depression STOT SE 3 (H336)Inhalation of fine particulate dust allows the compound to enter the bloodstream via alveolar capillaries. Its lipophilicity enables it to cross the BBB, potentially interacting with CNS receptors to cause drowsiness or dizziness[1][2].

    Mandatory Personal Protective Equipment (PPE) Matrix

    Standard laboratory attire is insufficient for handling STOT SE 3 categorized powders[2]. The following PPE matrix is designed to specifically counteract the lipophilic and particulate nature of this brominated diazepine.

    PPE CategorySpecificationScientific Rationale (Causality)
    Hand Protection Double-layered Nitrile Gloves (Minimum 4 mil thickness).Nitrile provides superior chemical resistance against organic powders and standard reconstitution solvents (e.g., DMSO, DMF) compared to latex, which is highly permeable to lipophilic compounds[3].
    Eye Protection Snug-fitting Chemical Splash Goggles (EN 166 / ANSI Z87.1).Safety glasses with side shields do not protect against airborne dust. Goggles create a micro-environment seal to prevent corneal deposition of the powder[2].
    Respiratory Handled strictly inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.Eliminates the need for a respirator by utilizing engineered negative pressure to keep airborne particulates away from the operator's breathing zone[2].
    Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated areas and eliminate skin exposure gaps between the glove and the sleeve[3].

    Operational Plan & Handling Protocol

    Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

    Step 1: Environmental Validation

    • Action: Turn on the chemical fume hood and verify the airflow monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Validation: Tape a small piece of tissue to the bottom of the sash. It should pull inward steadily. If it flutters outward or hangs still, abort the operation.

    Step 2: Static Elimination & Preparation

    • Action: Organic powders like 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one often carry a static charge, causing them to "jump" and aerosolize when opened. Wipe the exterior of the chemical vial and the anti-static weigh boat with a lint-free wipe lightly dampened with 70% ethanol.

    • Validation: The weigh boat should sit flat on the balance without erratic weight fluctuations.

    Step 3: Transfer and Weighing

    • Action: Using a grounded micro-spatula, carefully transfer the required mass. Keep the source vial and the receiving vessel as close together as possible to minimize the transit path.

    • Validation: Ensure no visible powder is present on the balance pan or the exterior of the receiving vial.

    Step 4: Reconstitution & Decontamination

    • Action: Add the solvent (e.g., DMSO) directly to the receiving vial inside the hood. Cap tightly and vortex. Wipe down all spatulas, balance surfaces, and the hood floor with a solvent-dampened wipe (e.g., 70% Isopropanol or Ethanol) to capture any microscopic dust.

    OperationalWorkflow Start Pre-Operation Fume Hood Flow Check PPE Don Mandatory PPE (Double Nitrile, Goggles) Start->PPE Flow >100 fpm Weigh Weighing Protocol (Anti-static tools) PPE->Weigh Verified Recon Solvent Reconstitution (e.g., DMSO/DMF) Weigh->Recon Transfer to vial Decon Decontamination (Solvent-dampened wipe) Recon->Decon Cap sealed Waste Halogenated Waste Disposal Decon->Waste Consumables

    Operational Workflow for Handling Brominated Diazepine Powders

    Spill Response & Waste Disposal Plan

    In the event of a spill, immediate containment is critical to prevent inhalation exposure (H336)[2].

    Solid Spill Protocol (Inside Fume Hood):

    • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

    • Gently cover the spilled powder with absorbent laboratory paper.

    • Dampen the paper slowly with water or a mild solvent (like 70% ethanol) from the edges inward to trap the dust[3].

    • Wipe the area clean and place all contaminated materials into a designated hazardous waste bag.

    Waste Disposal: Because this compound contains a covalently bonded halogen (Bromine), it must never be disposed of in standard organic waste or aqueous drains.

    • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a sealed, labeled biohazard/chemical waste bin.

    • Liquid Waste: Any reconstituted solutions must be segregated into a dedicated "Halogenated Organic Waste" carboy. Halogenated waste requires specific high-temperature incineration protocols to prevent the environmental release of toxic dioxins and furans[3].

    SpillResponse Detect Spill Detected Assess Assess Volume & State (Solid/Liquid) Detect->Assess Evac Evacuate & Ventilate (If outside hood) Assess->Evac Large/Outside Hood Contain Dampen Powder (Prevent Dust Aerosol) Assess->Contain Small/Inside Hood Evac->Contain After 15 mins Clean Wipe & Collect (Absorbent Pads) Contain->Clean Dispose Incineration Bin (Halogenated Waste) Clean->Dispose

    Emergency Spill Response and Disposal Workflow

    References

    • NextSDS. (n.d.). 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one — Chemical Substance Information (CAS: 1379343-79-9). Retrieved from[Link]

    • Fisher Scientific. (n.d.). Safety Data Sheet: STOT SE 3 (H336) Handling Guidelines. Retrieved from[Link]

    • Junsei Chemical Co., Ltd. (2021). Safety Data Sheet: Handling and Disposal of Hazardous Organics. Retrieved from [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
    Reactant of Route 2
    Reactant of Route 2
    8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。